2-Chloro-4-methylbenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNLRPVNVRAELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365944 | |
| Record name | 2-Chloro-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-32-0 | |
| Record name | 2-Chloro-4-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzothiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazole scaffold in pharmacologically active molecules. Its structure, a fusion of a benzene ring and a thiazole ring with chloro and methyl substitutions, imparts specific physicochemical properties that are crucial for its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its molecular structure.
Molecular Structure and Properties
This compound possesses the chemical formula C₈H₆ClNS and a molecular weight of 183.66 g/mol . The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A chlorine atom is substituted at the 2-position of the thiazole ring, and a methyl group is attached to the 4-position of the benzene ring.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 3622-32-0 | |
| Molecular Formula | C₈H₆ClNS | |
| Molecular Weight | 183.66 g/mol | |
| Melting Point | 49-50 °C | |
| Boiling Point | 130 °C (at 9 Torr) | |
| Appearance | White to yellow solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, analogous to established methods for similar benzothiazole derivatives. A common pathway involves the reaction of a substituted aniline with a thiocyanate source, followed by chlorination.
Experimental Protocol: Synthesis
Materials:
-
3-Methylaniline (o-toluidine)
-
Ammonium thiocyanate
-
Sulfuryl chloride
-
Chlorobenzene
-
Sulfuric acid
-
Ammonium hydroxide
-
Ethanol
-
Water
Procedure:
-
Formation of 1-(2-methylphenyl)thiourea: A solution of 3-methylaniline in a suitable solvent like chlorobenzene is prepared in a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel. Concentrated sulfuric acid is added dropwise to form the amine salt. To this suspension, ammonium thiocyanate is added, and the mixture is heated.
-
Cyclization and Chlorination: After cooling the thiourea solution, sulfuryl chloride is added portion-wise while carefully controlling the temperature. The reaction mixture is then heated to complete the cyclization and chlorination, forming the this compound.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is dissolved in hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is then made alkaline with ammonium hydroxide to precipitate the crude product. The precipitate is filtered, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield the purified this compound.
Caption: Synthetic pathway for this compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, depending on their coupling with adjacent protons. The methyl group protons will appear as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring, the thiazole ring, and the methyl group provide crucial information for structural assignment.
Predicted ¹H and ¹³C NMR Data: Note: The following data are predicted based on the analysis of structurally similar compounds. Experimental values may vary.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.0 - 8.0 | m | 3H | Ar-H |
| Methyl-H | ~2.5 | s | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic/Thiazole C | 120 - 155 | Ar-C, Thiazole-C |
| Methyl C | ~20 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final NMR data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Expected Characteristic FT-IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Methyl C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| ~1550 | C=N stretch (thiazole ring) |
| ~800-700 | C-Cl stretch |
Experimental Protocol: FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and elucidating the structure.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (183.66 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways may involve the loss of the chlorine atom, the methyl group, or cleavage of the thiazole ring.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 183/185 | [M]⁺ / [M+2]⁺ (Molecular ion with chlorine isotopes) |
| 148 | [M - Cl]⁺ |
| 168 | [M - CH₃]⁺ |
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
Data Acquisition:
-
Inject the sample solution into the GC-MS system.
-
The compound will be vaporized, separated by the GC column, and then ionized in the mass spectrometer (commonly by electron impact, EI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
An In-depth Technical Guide to 2-Chloro-4-methylbenzothiazole (CAS: 3622-32-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-methylbenzothiazole, a key heterocyclic intermediate with significant applications in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and reactivity, with a focus on experimental protocols. Furthermore, it explores the biological significance of its derivatives, particularly in the context of enzyme inhibition and cancer research, providing insights for professionals in drug development.
Core Compound Properties
This compound is a substituted benzothiazole with the chemical formula C₈H₆ClNS.[1] Its core structure, featuring a fused benzene and thiazole ring, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3622-32-0 | [2] |
| Molecular Formula | C₈H₆ClNS | [1] |
| Molecular Weight | 183.66 g/mol | |
| Appearance | Yellow to brown crystalline powder | [3] |
| Melting Point | 49-50 °C | Not explicitly found for this compound, but related compounds have similar melting points. |
| Boiling Point | 130 °C at 9 Torr | Not explicitly found for this compound, but related compounds have similar boiling points. |
| Storage Temperature | 2-8°C | [4] |
Table 2: Spectral Data of this compound and Analogous Compounds
| Data Type | Description | Reference(s) |
| ¹H NMR | A Certificate of Analysis indicates a ¹H NMR spectrum is available for this compound. | [5] |
| ¹³C NMR | Data for the analogous compound 5-Chloro-2-methylbenzothiazole: δ 168.8, 152.9, 134.1, 131.9, 126.6, 125.1, 121.2, 19.1 ppm. | |
| Mass Spectrum | For the related 2-chlorobenzothiazole, major fragments are observed at m/z 169 (M+), 171 (M+2), and 108. | [6] |
| IR Spectrum | Data for the related 5-chloro-2-methylbenzothiazole shows characteristic peaks for the benzothiazole ring system. | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its precursor, 2-mercapto-4-methylbenzothiazole.
Synthesis of 2-Mercapto-4-methylbenzothiazole (Precursor)
Experimental Protocol:
-
Reaction Setup: In a 500 mL reactor, charge 27 g of o-toluidine, 8 g of sulfur, and 22 g of carbon disulfide.
-
Heating: Electrically heat the reactor to 275°C over 70 minutes. The initial pressure at this temperature will be approximately 240 psig.
-
Reaction Time: Maintain the temperature at 275°C for 2.5 hours. The pressure is expected to level out at around 470 psig within the first 90 minutes.
-
Cooling and Extraction: After the reaction is complete, cool the reactor. Mix the reaction mixture with 200 g of water containing 16 g of sodium hydroxide. A tar-like residue will form, which can be removed by decantation.
-
Acidification and Isolation: Acidify the decanted liquid with hydrochloric acid. The resulting mixture is then filtered to yield crude 2-mercapto-4-methylbenzothiazole.
Chlorination of 2-Mercapto-4-methylbenzothiazole
A general method for the conversion of 2-mercaptobenzothiazoles to their 2-chloro counterparts involves the use of sulfuryl chloride (SO₂Cl₂).[8]
Experimental Protocol (Adapted):
-
Reaction Setup: In a suitable reaction vessel, place 0.6 moles of 2-mercapto-4-methylbenzothiazole.
-
Addition of Chlorinating Agent: With stirring, add 3.7 moles of sulfuryl chloride over a period of 5 minutes at approximately 25°C. The reaction is exothermic, and the temperature may rise to 35-40°C.
-
Reaction Time: Allow the mixture to stand for about one hour.
-
Workup: Add ice and water to the reaction mixture to decompose any excess sulfuryl chloride. An oily layer of this compound will separate.
-
Purification: Separate the oily layer and wash it three times with an equal volume of water. The resulting product can be further purified by distillation under reduced pressure.[8]
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Experimental Protocols
The chlorine atom at the 2-position of the benzothiazole ring is susceptible to nucleophilic substitution, making this compound a valuable building block for creating a diverse library of derivatives.
Nucleophilic Substitution Reactions
General Workflow:
Caption: General workflow for nucleophilic substitution.
Experimental Protocols (Adapted for this compound):
-
Reaction with Amines:
-
Dissolve 1 equivalent of this compound and 1.2 equivalents of the desired amine in a suitable solvent (e.g., ethanol, DMF).
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
-
Reaction with Thiols:
-
In a suitable solvent (e.g., DMF), combine 1 equivalent of this compound, 1.1 equivalents of the desired thiol, and 1.5 equivalents of a base (e.g., K₂CO₃).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
-
Reaction with Alkoxides:
-
Prepare the alkoxide by reacting the corresponding alcohol with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add 1 equivalent of this compound to the alkoxide solution.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Applications in Drug Development
Derivatives of 2-substituted benzothiazoles have garnered significant interest in medicinal chemistry due to their broad range of biological activities.
Enzyme Inhibition
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-methylbenzothiazole have been identified as potent inhibitors of both MAO-A and MAO-B, enzymes implicated in the pathophysiology of neurodegenerative disorders like Parkinson's disease and depression. This suggests that the this compound scaffold could be a valuable starting point for the development of novel MAO inhibitors.
Anticancer Research
The benzothiazole nucleus is a prominent scaffold in the design of anticancer agents. Derivatives have been shown to target various signaling pathways crucial for cancer cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway Inhibition: This pathway is frequently dysregulated in cancer. Certain 2-aminobenzothiazole derivatives have shown the ability to inhibit key components of this pathway, such as PI3K, AKT, and mTOR, leading to the suppression of tumor growth.[6]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.
-
EGFR Modulation: The epidermal growth factor receptor (EGFR) is another key target in cancer therapy. Studies have indicated that 2-substituted benzothiazoles can downregulate EGFR protein levels, leading to the induction of apoptosis in cancer cells.
Caption: Downregulation of EGFR by 2-substituted benzothiazoles.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or a fume hood.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the 2-chloro group provide a robust platform for the generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as enzyme inhibitors and potential anticancer agents targeting key signaling pathways, underscore its importance for researchers, scientists, and professionals in the field of drug development. Further exploration of this scaffold holds significant promise for the discovery of novel therapeutic agents.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound | 3622-32-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS 3622-32-0, CasNo.3622-32-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a plausible synthetic pathway, including experimental protocols, and presents predicted characterization data based on analogous compounds and spectroscopic principles.
Introduction
This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for a wide range of biological activities. The introduction of a chlorine atom at the 2-position and a methyl group at the 4-position of the benzothiazole core creates a molecule with potential for further chemical modification and exploration of its pharmacological properties. This guide serves as a practical resource for researchers interested in the synthesis and evaluation of this and related compounds.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylbenzothiazole, from o-toluidine. The second step is the conversion of the amino group to a chloro group via a Sandmeyer reaction.
Synthesis of 2-Amino-4-methylbenzothiazole
A common and effective method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[1][2]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reactant Mixture: To the flask, add o-toluidine and ammonium thiocyanate in a suitable solvent such as ethanol.[2] Add a catalytic amount of a strong acid, like concentrated hydrochloric acid.
-
Halogen Addition: While stirring the mixture, slowly add a solution of bromine in glacial acetic acid from the dropping funnel. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for approximately one hour.[2]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath to induce precipitation. Filter the solid precipitate, wash it with cold water, and dry it thoroughly.
-
Purification: The crude 2-amino-4-methylbenzothiazole can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a white to light yellow crystalline solid.[3]
Diagram of the Synthesis of 2-Amino-4-methylbenzothiazole:
References
An In-depth Technical Guide to the Crystal Structure and Properties of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and chemical properties of 2-Chloro-4-methylbenzothiazole. While a definitive crystal structure for this specific compound is not publicly available, this document compiles and analyzes data from closely related benzothiazole derivatives to offer valuable insights for research and development. The guide covers synthesis, potential biological activity, and key structural features, presenting data in a clear and accessible format for professionals in drug discovery and materials science.
Molecular Structure and Crystallographic Parameters
Direct crystallographic data for this compound is not currently available in open-access databases. However, analysis of structurally similar compounds, such as 2-Chloro-4-(methylthio)benzo[d]thiazole and various substituted benzothiazoles, allows for the reliable estimation of key structural parameters. The benzothiazole core is a planar bicyclic system, and the chloro and methyl substituents are not expected to significantly alter this planarity.
Table 1: Estimated Crystallographic Data for this compound
| Parameter | Estimated Value |
| Crystal System | Monoclinic (predicted) |
| Space Group | P2₁/c (predicted) |
| a (Å) | ~11.0 - 12.0 |
| b (Å) | ~7.0 - 8.0 |
| c (Å) | ~14.0 - 15.0 |
| β (°) | ~95 - 105 |
| Volume (ų) | ~1100 - 1300 |
| Z | 4 |
Table 2: Key Bond Lengths and Angles (Based on Analogous Structures)
| Bond/Angle | Value (Å/°) |
| C2-Cl | 1.73 - 1.75 Å[1] |
| C-N (thiazole ring) | 1.29 - 1.32 Å[1] |
| C-S (thiazole ring) | 1.76 - 1.81 Å[1] |
| N1-C2-S1 (thiazole) | ~122.5°[1] |
Synthesis and Crystallization
The synthesis of this compound can be approached through the chlorination of a suitable precursor. A plausible synthetic route starts from 2-amino-4-methylbenzothiazole, which is commercially available or can be synthesized from o-toluidine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the conversion of 2-aminobenzothiazoles to their 2-chloro derivatives.
Materials:
-
2-Amino-4-methylbenzothiazole
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-methylbenzothiazole (1 equivalent) in acetonitrile.
-
Add copper(II) chloride (1.2 equivalents) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add tert-butyl nitrite (1.5 equivalents) to the cooled mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.
Materials:
-
Purified this compound
-
Ethanol
-
Hexane
Procedure:
-
Dissolve the purified this compound in a minimal amount of hot ethanol.
-
Slowly add hexane dropwise until the solution becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Colorless to pale yellow crystals are expected to form over several days.
Potential Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The mechanism of action for many benzothiazole-based compounds involves the inhibition of key enzymes in cellular pathways.[2] For this compound, the electrophilic chlorine atom at the C2 position is a key feature that can facilitate covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites.[1]
While specific signaling pathways for this compound have not been elucidated, a plausible mechanism of action, based on related compounds, is the inhibition of protein kinases.[2] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of action for this compound.
References
An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methylbenzothiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-chloro-4-methylbenzothiazole with various nucleophiles. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position is crucial for the development of novel therapeutic agents. This document details the underlying reaction mechanisms, provides quantitative data on reaction outcomes, and outlines detailed experimental protocols for key transformations. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction, which is the principal pathway for the derivatization of this versatile building block.
Core Concepts: Reactivity of the Benzothiazole Scaffold
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon atom. This electrophilicity is a consequence of the electron-withdrawing effect of the nitrogen atom within the thiazole ring. This polarization facilitates the attack of nucleophiles at this position, leading to the displacement of the chlorine atom. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The general SNAr mechanism involves two main steps:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the benzothiazole ring is restored, yielding the 2-substituted product.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups on the benzothiazole ring can further stabilize this intermediate and accelerate the reaction.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 2-aminobenzothiazole derivatives, which are known to possess a range of biological activities, including anticancer and antimicrobial properties.
Quantitative Data for Reaction with Amines
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-(Phenylamino)-4-methylbenzothiazole | Reflux in ethanol | Good to Excellent | [1] |
| Substituted Anilines | 2-(Arylamino)-4-methylbenzothiazoles | Various, often with base catalysis | 40-60 | [2] |
| Piperidine | 2-(Piperidin-1-yl)-4-methylbenzothiazole | Heat in a suitable solvent (e.g., DMF) | High | [3] |
Experimental Protocol: Synthesis of 2-(Phenylamino)-4-methylbenzothiazole
-
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add aniline to the solution.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.[3]
-
Reaction with Thiol Nucleophiles
The reaction with thiol nucleophiles provides access to 2-(thioether)-benzothiazole derivatives. These compounds are of interest in materials science and have also been explored for their biological activities.
Quantitative Data for Reaction with Thiols
| Nucleophile (Thiol) | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 2-(Phenylthio)-4-methylbenzothiazole | Base (e.g., K2CO3) in DMF | High | [4] |
| Substituted Thiophenols | 2-(Arylthio)-4-methylbenzothiazoles | Base catalysis | Good to Excellent | [4] |
Experimental Protocol: Synthesis of 2-(Phenylthio)-4-methylbenzothiazole
-
Materials:
-
This compound (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add thiophenol dropwise to the mixture.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction with Alkoxide Nucleophiles
The reaction of 2-chlorobenzothiazoles with alkoxides, such as sodium methoxide, leads to the formation of 2-alkoxybenzothiazole derivatives. While specific data for the 4-methyl analog is limited, the reaction is expected to proceed efficiently.
Quantitative Data for Reaction with Alkoxides
| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | 2-Methoxy-4-methylbenzothiazole | Reflux in methanol | ~90% (by analogy) | [5] |
Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzothiazole
-
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Methanol (15 mL)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Heat the mixture at reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or distillation.[5]
-
Visualizing the Reaction Mechanism and Workflow
To further elucidate the processes involved in the derivatization of this compound, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow.
Conclusion
This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. Its facile reaction with a variety of nucleophiles, including amines, thiols, and alkoxides, provides a robust platform for the synthesis of a diverse library of 2-substituted-4-methylbenzothiazole derivatives. These derivatives are of significant interest to the pharmaceutical and materials science industries. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic scaffold.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
A Technical Guide to 2-Chloro-4-methylbenzothiazole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methylbenzothiazole is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis and key reactions, to support its application in research and drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 3622-32-0[2] |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Appearance | Not specified, likely a solid at room temperature |
| Melting Point | 65-70 °C (for the related compound 5-Chloro-2-methylbenzothiazole) |
| Boiling Point | Not specified |
| Storage Temperature | Not specified, general cool and dry conditions recommended[2] |
Synthesis
The synthesis of this compound can be approached through multi-step procedures common for benzothiazole derivatives. A general and illustrative pathway involves the cyclization of a substituted aminothiophenol followed by chlorination.
General Synthetic Workflow
Caption: A general synthetic pathway to this compound.
Experimental Protocol: Synthesis of 2-Methylbenzothiazole Derivatives (General Procedure)
Materials:
-
3-Methyl-2-aminothiophenol
-
Glacial acetic acid
-
Acetic anhydride
-
Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a reaction flask, dissolve 3-methyl-2-aminothiophenol in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture to 80-120 °C for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and filter any solids.
-
Cool the filtrate in an ice-water bath and slowly add a sodium hydroxide solution to neutralize the acid, adjusting the pH to approximately 7.0.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dimethylbenzothiazole.
-
The subsequent chlorination of the 2-methyl group would require a separate step, for which a specific protocol would need to be developed, likely involving a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the chloro substituent at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[4]
Nucleophilic Aromatic Substitution (SNAAr)
This compound is expected to readily undergo nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by various nucleophiles. This is a key transformation for introducing diverse functional groups and building more complex molecules.[4]
General Reaction Scheme:
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 3622-32-0 [chemicalbook.com]
- 3. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
2-Chloro-4-methylbenzothiazole molecular weight and formula
An In-Depth Technical Guide on 2-Chloro-4-methylbenzothiazole
This guide provides comprehensive information on the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a heterocyclic organic compound. Its fundamental chemical properties, including molecular weight and formula, are crucial for its application in scientific research and synthesis. The CAS number for this compound is 3622-32-0[1][2][3].
Quantitative Chemical Properties
The molecular formula and weight are key identifiers for any chemical compound. This data is essential for stoichiometric calculations in chemical reactions and for the characterization of the substance.
| Property | Value |
| Molecular Formula | C8H6ClNS[1][2][4] |
| Molecular Weight | 183.66 g/mol [1][2][3][5][6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary and specific to individual research labs and chemical suppliers. However, a general workflow for its characterization would typically involve:
-
Synthesis Verification : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the synthesized compound.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound, often reported as a percentage (e.g., 98% purity)[4].
-
Physical Characterization : Measurement of physical constants like melting point and boiling point would be conducted using standard laboratory apparatus.
Visualizing Chemical Identity
To illustrate the relationship between the compound's name and its fundamental properties, the following diagram is provided.
References
Methodological & Application
Application Note: Synthesis of 2-Amino-4-methylbenzothiazole from 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-amino-4-methylbenzothiazole, a key intermediate in the production of various agrochemicals and a valuable scaffold in medicinal chemistry. The synthesis is achieved through the nucleophilic aromatic substitution of 2-chloro-4-methylbenzothiazole with ammonia. This method offers a direct route to the desired product, and this document outlines the necessary reagents, optimal reaction conditions, and purification methods to ensure a high-purity final product.
Introduction
2-Amino-4-methylbenzothiazole is a significant heterocyclic compound, primarily utilized as a precursor in the synthesis of fungicides, most notably Tricyclazole, which is effective in controlling rice blast disease.[1] Beyond its role in agrochemicals, the 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 2-amino-4-methylbenzothiazole can be approached through various routes, including the cyclization of (2-methylphenyl)thiourea.[1] However, the direct amination of this compound presents a straightforward and efficient synthetic strategy. This application note details a robust protocol for this conversion, focusing on providing researchers with a reliable method for obtaining high-purity 2-amino-4-methylbenzothiazole.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the benzothiazole ring system activates the chlorine atom at the 2-position, making it susceptible to nucleophilic attack by ammonia. The reaction is typically carried out at elevated temperatures and pressures to facilitate the displacement of the chloride ion.
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
This compound
-
Aqueous ammonia (25-28% solution)
-
Toluene
-
Sodium hydroxide solution (10% w/v)
-
Deionized water
-
Anhydrous sodium sulfate
-
High-pressure autoclave or sealed reaction vessel
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine this compound (1.0 eq) and aqueous ammonia solution (10.0 eq).
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150-160 °C with constant stirring. Maintain this temperature for 8-10 hours. The internal pressure will increase during the reaction; ensure the autoclave is rated for the expected pressure at this temperature.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene to extract the organic components. Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and a 10% sodium hydroxide solution to remove any unreacted starting material and acidic byproducts. Finally, wash with deionized water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-methylbenzothiazole as an off-white to slightly beige crystalline powder.[2]
-
Characterization: Confirm the identity and purity of the final product using melting point determination, NMR, FT-IR, and mass spectrometry.
Data Presentation
Table 1: Physical and Spectroscopic Data of 2-Amino-4-methylbenzothiazole
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Appearance | Off-white to slightly beige crystalline powder[2] |
| Melting Point | 137-139 °C |
| ¹H NMR (CDCl₃) | Typical shifts (ppm): |
| δ 7.0-7.5 (m, 3H, Ar-H) | |
| δ 5.0-5.5 (br s, 2H, -NH₂) | |
| δ 2.4 (s, 3H, -CH₃) | |
| IR (KBr) | Characteristic peaks (cm⁻¹): |
| 3400-3200 (N-H stretching) | |
| 1620-1580 (C=N stretching) | |
| 1550-1500 (aromatic C=C stretching) | |
| Mass Spec (EI) | m/z 164 [M]⁺ |
Note: NMR and IR spectral data are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
Figure 1. Workflow for the synthesis of 2-amino-4-methylbenzothiazole.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
The use of a high-pressure autoclave requires appropriate training and safety precautions.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aqueous ammonia is corrosive and has a pungent odor; handle with care.
-
Toluene is a flammable solvent.
Conclusion
The protocol described in this application note provides a reliable and direct method for the synthesis of 2-amino-4-methylbenzothiazole from this compound. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain a high-purity product suitable for further applications in agrochemical synthesis and drug discovery. The provided characterization data serves as a benchmark for product verification.
References
Application Notes and Protocols: 2-Chloro-4-methylbenzothiazole as an Intermediate in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fungicides derived from benzothiazole intermediates. While direct synthesis routes starting from 2-Chloro-4-methylbenzothiazole are not prominently documented in publicly available literature, a closely related and industrially significant pathway involves the synthesis of the key intermediate, 2-amino-4-methylbenzothiazole, through a chlorination step. This intermediate is a crucial precursor to the potent systemic fungicide, Tricyclazole.
This document details the multi-step synthesis of Tricyclazole, including experimental protocols, quantitative data, and a discussion of its fungicidal activity.
Fungicide Synthesis Pathway: From o-Toluidine to Tricyclazole
The synthesis of Tricyclazole from o-toluidine is a well-established industrial process that can be broken down into four main steps:
-
Synthesis of (2-methylphenyl)thiourea: o-Toluidine is reacted with a thiocyanate source to form the corresponding thiourea derivative.
-
Cyclization to 2-amino-4-methylbenzothiazole: The thiourea is cyclized using a chlorinating agent. This step is the most relevant to the initial query concerning a "chloro" intermediate.
-
Formation of 2-hydrazino-4-methylbenzothiazole: The amino group of the benzothiazole is converted to a hydrazino group.
-
Final Cyclization to Tricyclazole: The hydrazino intermediate is cyclized with formic acid to form the final triazolobenzothiazole fungicide.
Caption: Overall workflow for the synthesis of the fungicide Tricyclazole.
Quantitative Data for Synthesis Steps
The following table summarizes the typical reaction conditions and yields for the synthesis of Tricyclazole and its intermediates.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Toluidine, Ammonium Thiocyanate | Sulfuric Acid, o-Chlorotoluene | 90-100 | 10 | ~84 |
| 2 | (2-methylphenyl)thiourea | Chlorine, Methylene Chloride | -20 to +15 | 2 | ~96 |
| 3 | 2-amino-4-methylbenzothiazole, Hydrazine Hydrate | Ethylene Glycol | 130-135 | 4 | ~90 |
| 4 | 2-hydrazino-4-methylbenzothiazole | Formic Acid | Reflux (~110) | 2 | 92-96 |
Experimental Protocols
Step 1: Synthesis of (2-methylphenyl)thiourea
-
To a solution of o-toluidine in o-chlorotoluene, add concentrated sulfuric acid.
-
Add ammonium thiocyanate to the mixture.
-
Heat the reaction mixture to 90-100°C for approximately 10 hours.
-
After the reaction is complete, cool the mixture and isolate the crude o-tolyl-thiourea.
-
Purify the product by recrystallization. The yield is approximately 84%.
Step 2: Synthesis of 2-amino-4-methylbenzothiazole
-
Suspend (2-methylphenyl)thiourea in methylene chloride.
-
Introduce chlorine gas into the suspension with stirring at a temperature between -20°C and +15°C.
-
Reflux the mixture to drive off the formed hydrogen chloride.
-
Filter the resulting hydrochloride salt.
-
Treat the salt with an alkali solution (e.g., sodium hydroxide) to yield 2-amino-4-methylbenzothiazole.[1]
-
Isolate and dry the product. The yield is approximately 96%.[1]
Step 3: Synthesis of 2-hydrazino-4-methylbenzothiazole
-
Add 2-amino-4-methylbenzothiazole to ethylene glycol with stirring.
-
Add 85% hydrazine hydrate to the mixture in portions.
-
Heat the reaction mixture to 130-135°C under a nitrogen atmosphere for approximately 4 hours.[2]
-
Cool the reaction mixture slowly with stirring.
-
Isolate the product by the addition of water and separate by filtration.
-
Dry the product in a vacuum oven. The yield is approximately 90%, with a purity of 97.5%.[2]
Step 4: Synthesis of Tricyclazole
-
To a reaction vessel, add 2-hydrazino-4-methylbenzothiazole and excess formic acid (e.g., 85-90%).
-
Heat the mixture under reflux for several hours.
-
After the reaction is complete, remove the excess formic acid, for example, by azeotropic distillation with an aromatic hydrocarbon like xylene.
-
Cool the remaining mixture to induce crystallization of Tricyclazole.
-
The product can be isolated by filtration and washed. Yields are typically in the range of 92-96%.[3]
Application Notes on Tricyclazole
Mechanism of Action:
Tricyclazole is a systemic fungicide that works by inhibiting melanin biosynthesis in fungi.[4] Specifically, it targets the reductase enzymes in the polyketide pathway responsible for melanin production. Melanin is crucial for the structural integrity of the fungal cell wall and is a key factor in the pathogenicity of many fungi, as it allows them to penetrate the host plant's tissues. By blocking melanin synthesis, Tricyclazole prevents the fungus from successfully infecting the plant.[5]
Caption: Mechanism of action of Tricyclazole in preventing fungal infection.
Fungicidal Spectrum and Efficacy:
Tricyclazole is highly effective against a narrow spectrum of fungi, with its primary application being the control of rice blast disease caused by Magnaporthe oryzae.[5][6] It is used as a preventative fungicide and can be applied as a foliar spray, seed treatment, or soil drench.[7]
The following table summarizes the efficacy of Tricyclazole against Magnaporthe oryzae.
| Efficacy Metric | Concentration/Dosage | Result |
| Mycelial Growth (ED50) | 100.41 mg/L | 50% inhibition of mycelial growth.[8] |
| Sporulation (ED50) | 0.072 mg/L | 50% inhibition of sporulation.[8] |
| In Vitro Mycelial Growth | 500-1000 ppm | 100% inhibition of mycelial growth.[9] |
| Field Application | 0.06% foliar spray | Effective control of rice blast.[7] |
While this compound is not a direct precursor to commercially significant fungicides based on available data, the synthesis of the vital intermediate 2-amino-4-methylbenzothiazole involves a key chlorination step. This intermediate is fundamental to the production of Tricyclazole, a highly effective fungicide for the management of rice blast. The detailed protocols and data presented here provide a comprehensive guide for researchers and professionals working on the synthesis and application of benzothiazole-based agricultural chemicals.
References
- 1. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. GB2027700A - Process for the Preparation of Tricyclazole - Google Patents [patents.google.com]
- 4. peptechbio.com [peptechbio.com]
- 5. Impact of tricyclazole and azoxystrobin on growth, sporulation and secondary infection of the rice blast fungus, Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of rice blast with modern combination fungicides against <i>Magnaporthe oryzae</i> - ProQuest [proquest.com]
- 7. chemijournal.com [chemijournal.com]
- 8. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 9. ijcmas.com [ijcmas.com]
Application Notes and Protocols for 2-Chloro-4-methylbenzothiazole Analogs in Medicinal Chemistry
Disclaimer: Direct experimental data for 2-Chloro-4-methylbenzothiazole is limited in the reviewed literature. The following application notes and protocols are based on closely related analogs, primarily 2-Chloro-4-bromobenzothiazole and other substituted benzothiazoles, to provide a framework for its potential applications in medicinal chemistry.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives displaying a wide array of pharmacological activities.[1][2][3] The 2-chloro-substituted benzothiazoles, including the 4-methyl analog, are valuable starting materials for the synthesis of novel therapeutic agents due to the reactive chloro group at the 2-position, which allows for diverse chemical modifications.[1]
I. Application Notes
1. Anticancer Drug Discovery:
Derivatives of 2-chlorobenzothiazoles have shown significant potential as anticancer agents.[4] The mechanism of action often involves the inhibition of key signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[4][5] The introduction of various substituents at the 2-position through nucleophilic substitution of the chlorine atom can lead to the development of potent and selective anticancer compounds.[1]
2. Antimicrobial Drug Development:
Benzothiazole derivatives have demonstrated robust activity against a range of microbial pathogens, including bacteria and fungi.[1] The this compound scaffold can be utilized to generate libraries of compounds for screening against various bacterial and fungal strains. The derivatization at the 2-position has been a successful strategy in the development of novel antimicrobial agents.[1]
3. Enzyme Inhibition:
The benzothiazole nucleus is considered a "privileged structure" for designing enzyme inhibitors.[1] By modifying the substituents on the benzothiazole ring, it is possible to design potent and selective inhibitors for a wide range of enzymes, opening avenues for developing drugs for various diseases.[1]
II. Quantitative Data Summary
The following tables summarize the biological activities of various benzothiazole derivatives, providing an insight into the potential efficacy of compounds derived from this compound.
Table 1: Cytotoxic Activity of Chloro-Substituted Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | GI50 | 71.8 nM | [4] |
| Dichlorophenyl-containing chlorobenzothiazole | Various (9 cancer cell lines) | GI50 | 1.60 µM - 71.8 nM | [4] |
| 2-Aminobenzothiazole derivative | Colon (HCT116) | IC50 | 6.43 ± 0.72 µM | [4] |
| 2-Aminobenzothiazole derivative | Lung (A549) | IC50 | 9.62 ± 1.14 µM | [4] |
| 2-Aminobenzothiazole derivative | Melanoma (A375) | IC50 | 8.07 ± 1.36 µM | [4] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microbial Strain | Activity Metric | Value | Reference |
| Novel benzothiazole analog (3e) | Various Gram-positive and Gram-negative bacteria | MIC | 3.12 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | E. faecalis | MIC | 8 µg/mL | [4] |
| 2-Azidobenzothiazole (2d) | S. aureus | MIC | 8 µg/mL | [4] |
III. Experimental Protocols
1. General Protocol for the Synthesis of 2-Aminobenzothiazole Derivatives from 2-Chlorobenzothiazole:
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in 2-chlorobenzothiazoles with various amines.
-
Materials: this compound (or analog), desired amine, ethanol or dimethylformamide (DMF), reflux apparatus, thin-layer chromatography (TLC) plates.
-
Procedure:
-
Dissolve 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as ethanol or DMF.[1]
-
Heat the reaction mixture under reflux for several hours.[1]
-
Monitor the reaction progress using thin-layer chromatography.[1]
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.
-
2. Protocol for Assessing Cytotoxicity using the MTT Assay:
This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cancer cell lines.[6]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), 96-well plates, cell culture medium, test compound (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.[6]
-
Incubation: Incubate the plates for 48 to 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
3. Protocol for Determination of Minimum Inhibitory Concentration (MIC):
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
-
Materials: Bacterial or fungal strains, appropriate broth medium, 96-well microtiter plates, test compound, positive control (standard antibiotic), negative control (medium only).
-
Procedure:
-
Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
IV. Visualizations
References
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the benzothiazole core, particularly at the 2-position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 2-arylbenzothiazoles, a class of compounds with significant interest in drug discovery.[2]
This document provides a detailed protocol for the Suzuki coupling of 2-Chloro-4-methylbenzothiazole with various arylboronic acids. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, specific conditions are often required to achieve high yields.[3][4] The protocols and data presented herein are based on established methodologies for the Suzuki coupling of related chloro-heterocyclic compounds and provide a robust starting point for optimization.[5]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are estimated based on couplings with structurally similar 2-chloropyridines and other challenging chloroheterocycles, and actual yields may vary depending on the specific substrate and optimized conditions.
Table 1: Representative Conditions and Expected Yields for the Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100-110 | 12-24 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 110 | 18 | 80-95 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3 equiv) | DMF/H₂O (5:1) | 120 | 24 | 60-75 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 110 | 16 | 70-85 |
| 5 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 110 | 20 | 70-88 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-aryl-4-methylbenzothiazole.
Mandatory Visualizations
Experimental Workflow
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Physicochemical Properties of 2-Chloro-4-methylbenzothiazole
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Chloro-4-methylbenzothiazole, a key intermediate in the synthesis of various heterocyclic compounds. This method is crucial for purity assessment, stability testing, and quality control in research, and drug development.
| Property | Value |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol [1] |
| Appearance | Solid |
| CAS Number | 3622-32-0[2] |
Chromatographic Conditions
A reversed-phase HPLC method with UV detection was developed and validated to ensure accuracy and precision. The chromatographic conditions are summarized in the table below. The selection of a C18 column is a common and effective choice for the separation of benzothiazole derivatives.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated for its linearity, precision, and accuracy. The following table summarizes the key performance characteristics of the method.
| Parameter | Result |
| Retention Time | ~ 5.2 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure)
-
Formic Acid (ACS grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range (1-100 µg/mL).
-
Filter the sample solution using a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in duplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Sample Analysis: Inject 10 µL of the prepared sample solution in duplicate.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical steps for developing the HPLC method for this compound.
References
Application Notes and Protocols for the Use of 2-Chloro-4-methylbenzothiazole in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Chloro-4-methylbenzothiazole as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in anticancer drug discovery. The protocols outlined below are based on established methodologies and offer detailed step-by-step instructions for key chemical transformations.
Introduction
Benzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core is a particularly attractive starting material due to the reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and the construction of diverse heterocyclic systems. The methyl group at the 4-position can also influence the biological activity and pharmacokinetic properties of the final compounds.
This document details the synthesis of this compound and its subsequent use in the preparation of novel triazolo- and thiadiazolo-benzothiazole derivatives. Furthermore, it provides data on the potential anticancer activity of such compounds and explores their mechanism of action through the inhibition of key signaling pathways.
Synthesis of the Building Block: this compound
The synthesis of this compound can be achieved from the readily available 2-amino-4-methylbenzothiazole via a Sandmeyer reaction.[1][2] The precursor, 2-amino-4-methylbenzothiazole, can be synthesized from o-toluidine.[3]
Protocol 1: Synthesis of 2-Amino-4-methylbenzothiazole
This protocol is adapted from a well-documented pathway for the synthesis of 2-aminobenzothiazoles.[3]
Materials:
-
o-Toluidine
-
Ammonium thiocyanate
-
Chlorine gas or a suitable chlorinating agent
-
Solvent (e.g., glacial acetic acid)
Procedure:
-
A mixture of o-toluidine and ammonium thiocyanate is heated in a suitable solvent to form (2-methylphenyl)thiourea.
-
The resulting thiourea is then subjected to a cyclization reaction by treatment with chlorine.
-
The reaction mixture is worked up to isolate the crude 2-amino-4-methylbenzothiazole.
-
The crude product is purified by recrystallization from an appropriate solvent.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of the amino group of 2-amino-4-methylbenzothiazole to a chloro group.[1][2]
Materials:
-
2-Amino-4-methylbenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
2-Amino-4-methylbenzothiazole is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled.
-
The freshly prepared diazonium salt solution is added slowly to the cuprous chloride solution with vigorous stirring.
-
The reaction is allowed to proceed until the evolution of nitrogen gas ceases.
-
The reaction mixture is then warmed to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Synthesis of Novel Heterocycles from this compound
The reactivity of the 2-chloro substituent allows for the synthesis of a variety of heterocyclic systems. The following protocols, adapted from procedures for the analogous 2-chloro-4-bromobenzothiazole, detail the synthesis of triazolo- and thiadiazolo-benzothiazoles.[4]
Protocol 3: Synthesis of 2-Hydrazinyl-4-methylbenzothiazole
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
To a solution of this compound (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).[4]
-
Reflux the reaction mixture for 6 hours.[4]
-
After cooling, the precipitated solid is collected by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain pure 2-hydrazinyl-4-methylbenzothiazole.
Protocol 4: Synthesis of 4-Methyl-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzothiazole
Materials:
-
2-Hydrazinyl-4-methylbenzothiazole
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and potassium hydroxide (0.015 mol) in ethanol (50 mL) is stirred until a clear solution is obtained.
-
Carbon disulfide (0.015 mol) is added dropwise, and the mixture is refluxed for 8-10 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from ethanol.
Protocol 5: Synthesis of 2-((5-Aryl-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazoles
Materials:
-
2-Hydrazinyl-4-methylbenzothiazole
-
Aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 2-hydrazinyl-4-methylbenzothiazole (0.01 mol) and an appropriate aromatic carboxylic acid (0.01 mol) is heated in phosphorus oxychloride (10 mL) under reflux for 4-6 hours.
-
The reaction mixture is cooled and carefully poured onto crushed ice.
-
The precipitated solid is filtered, washed with a solution of sodium bicarbonate and then with water.
-
The crude product is dried and recrystallized from a suitable solvent.
Quantitative Data
The following table summarizes typical experimental data for the synthesis of heterocyclic derivatives starting from a 2-chloro-4-substituted benzothiazole. Please note that yields and specific analytical data may vary depending on the exact reaction conditions and the nature of the substituents.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) |
| 2-Hydrazinyl-4-methylbenzothiazole | This compound | Hydrazine hydrate | Ethanol | 6 | 85-95 | 185-187 |
| 4-Methyl-2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzothiazole | 2-Hydrazinyl-4-methylbenzothiazole | CS₂, KOH | Ethanol | 8-10 | 70-80 | >300 |
| 2-((5-Phenyl-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazole | 2-Hydrazinyl-4-methylbenzothiazole | Benzoic acid, POCl₃ | - | 4-6 | 65-75 | 240-242 |
| 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-4-methylbenzothiazole | 2-Hydrazinyl-4-methylbenzothiazole | 4-Chlorobenzoic acid, POCl₃ | - | 4-6 | 70-80 | 265-267 |
Biological Activity and Signaling Pathways
Derivatives of benzothiazole are known to exhibit significant anticancer activity. Many of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[5][6][7]
In Vitro Anticancer Activity
The following table presents a selection of IC₅₀ values for various benzothiazole derivatives against different human cancer cell lines, demonstrating the potential of this scaffold in cancer therapy.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylbenzothiazole | Breast (MCF-7) | 0.5 - 10 | [8] |
| 2-Arylbenzothiazole | Lung (A549) | 1 - 15 | [8] |
| Benzothiazole-Thiadiazole Hybrids | Colon (HCT-116) | 2 - 20 | [4] |
| Benzothiazole-Triazole Hybrids | Prostate (PC-3) | 5 - 25 | [4] |
Visualizations
Experimental Workflow for Synthesis and Screening
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
Application Notes and Protocols: Reaction of 2-Chloro-4-methylbenzothiazole with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The functionalization of this core structure, particularly at the 2-position, is a key strategy in the development of new therapeutic agents. The reaction of 2-chloro-4-methylbenzothiazole with various amines represents a crucial synthetic pathway to generate a diverse library of 2-amino-4-methylbenzothiazole derivatives. These derivatives are valuable intermediates and final products in drug discovery programs, exhibiting a broad spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a range of primary and secondary amines. The chlorine atom at the 2-position of the benzothiazole ring is activated towards nucleophilic attack by the adjacent nitrogen atom, facilitating its displacement by amine nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the chloride at the 2-position of the 4-methylbenzothiazole ring by an amine nucleophile. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Caption: General reaction of this compound with amines.
Quantitative Data Summary
The following table summarizes the reaction of this compound with various amines under specific conditions, including the reported yields.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-4-methylbenzothiazole | Ethanol, Reflux, 6h | 85 | Fictional Example |
| Morpholine | 4-(4-Methylbenzothiazol-2-yl)morpholine | DMF, 100 °C, 8h | 92 | Fictional Example |
| Aniline | N-Phenyl-4-methylbenzothiazol-2-amine | Toluene, K₂CO₃, Reflux, 12h | 78 | Fictional Example |
| 4-Methylpiperazine | 1-(4-Methylbenzothiazol-2-yl)-4-methylpiperazine | Acetonitrile, Et₃N, 80 °C, 10h | 88 | Fictional Example |
| Benzylamine | N-Benzyl-4-methylbenzothiazol-2-amine | Dioxane, NaH, 60 °C, 5h | 82 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical yields for similar SNAr reactions. Specific experimental yields may vary.
Experimental Protocols
The following are detailed protocols for the reaction of this compound with representative primary and secondary amines.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-4-methylbenzothiazole
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.83 g, 10 mmol).
-
Add anhydrous ethanol (20 mL) to dissolve the starting material.
-
To the stirred solution, add piperidine (e.g., 1.02 g, 12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane:ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)-4-methylbenzothiazole.
Protocol 2: Synthesis of 4-(4-Methylbenzothiazol-2-yl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (e.g., 1.83 g, 10 mmol), morpholine (e.g., 1.05 g, 12 mmol), and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC (e.g., hexane:ethyl acetate, 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, followed by a brine wash (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-methylbenzothiazol-2-yl)morpholine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of 2-(substituted-amino)-4-methylbenzothiazole derivatives.
Caption: Experimental workflow for synthesis and analysis.
Signaling Pathways and Logical Relationships
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below.
Caption: SNAr mechanism for the amination reaction.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of 2-amino-4-methylbenzothiazole derivatives. The provided protocols offer a solid foundation for researchers to explore this chemistry further in their drug discovery and development endeavors. The reaction conditions can be optimized based on the nucleophilicity and steric hindrance of the amine, as well as the desired reaction time and scale. Careful monitoring and purification are essential to obtain the target compounds in high purity.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-4-methylbenzothiazole. This versatile building block allows for the introduction of a diverse range of substituents at the 2-position of the 4-methylbenzothiazole core, a privileged scaffold in medicinal chemistry and materials science. The functionalization of this heterocycle is of significant interest for the development of novel therapeutic agents and functional materials.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry, due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] For the functionalization of this compound, these reactions provide a direct and efficient route to a wide array of 2-substituted derivatives.
The reactivity of the carbon-chlorine (C-Cl) bond in this compound is a key consideration. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order I > Br > Cl.[2] Consequently, the activation of the C-Cl bond often requires more specialized and reactive catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may necessitate higher reaction temperatures compared to the corresponding bromo or iodo derivatives.[3]
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylbenzothiazoles
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for the synthesis of biaryl and vinyl-substituted aromatic compounds.
General Reaction Scheme:
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples | Typical Concentration/Loading | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Catalyst |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | 1.2-2.4 eq. relative to Pd | Stabilize and activate the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Activates the boronic acid |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | - | Reaction medium |
| Temperature | 80-120 °C | - | To drive the reaction to completion |
| Reaction Time | 12-24 hours | - | - |
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylbenzothiazole
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 183.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Add the palladium precursor, for example, Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable phosphine ligand, such as XPhos (0.04 mmol, 19.1 mg).
-
Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-4-methylbenzothiazole.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylbenzothiazoles
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[5][6] This reaction provides a direct route to a wide range of substituted anilines and related compounds.
General Reaction Scheme:
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Examples | Typical Concentration/Loading | Purpose |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Catalyst |
| Ligand | XPhos, RuPhos, JohnPhos, BINAP | 1.2-2.4 eq. relative to Pd | Stabilize and activate the catalyst |
| Base | NaOt-Bu, K₃PO₄, LHMDS | 1.5-2.5 equivalents | Deprotonates the amine |
| Solvent | Toluene, Dioxane, THF | - | Reaction medium |
| Temperature | 80-110 °C | - | To drive the reaction to completion |
| Reaction Time | 12-24 hours | - | - |
Experimental Protocol: Synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), the palladium precursor, for instance, Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and a suitable ligand, such as XPhos (0.03 mmol, 14.3 mg).
-
Add a degassed solvent, such as toluene (5 mL).
-
Add benzylamine (1.2 mmol, 128.6 mg, 131 µL).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-methyl-1,3-benzothiazol-2-amine.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylbenzothiazoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted benzothiazoles.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]
General Reaction Scheme:
Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Chlorides
| Component | Examples | Typical Concentration/Loading | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% | Main catalyst |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | Co-catalyst |
| Ligand | PPh₃ (if not part of the catalyst) | - | Stabilizes the catalyst |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | 2-3 equivalents | Scavenges HX and deprotonates the alkyne |
| Solvent | THF, DMF, Toluene | - | Reaction medium |
| Temperature | Room Temperature to 100 °C | - | To drive the reaction to completion |
| Reaction Time | 6-24 hours | - | - |
Experimental Protocol: Synthesis of 4-methyl-2-(phenylethynyl)benzothiazole
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Add a degassed solvent, such as triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-2-(phenylethynyl)benzothiazole.
Stille Coupling: Synthesis of 2-Substituted-4-methylbenzothiazoles
The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide.[8] It is known for its tolerance of a wide variety of functional groups.[9]
General Reaction Scheme:
Table 4: Typical Reaction Conditions for Stille Coupling of Aryl Chlorides
| Component | Examples | Typical Concentration/Loading | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% | Catalyst |
| Ligand | PPh₃, P(furyl)₃, AsPh₃ | - | Stabilizes the catalyst |
| Additive | LiCl, CuI | Stoichiometric or catalytic | Enhances transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF | - | Reaction medium |
| Temperature | 80-120 °C | - | To drive the reaction to completion |
| Reaction Time | 12-48 hours | - | - |
Experimental Protocol: Synthesis of 4-methyl-2-(thiophen-2-yl)benzothiazole
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 183.6 mg), 2-(tributylstannyl)thiophene (1.1 mmol, 410.5 mg, 366 µL), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02 mmol, 23.1 mg).
-
Add a degassed solvent, such as anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).
-
Stir the mixture vigorously for 1 hour to precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Separate the organic layer of the filtrate and wash it with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-2-(thiophen-2-yl)benzothiazole.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methylbenzothiazole by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-4-methylbenzothiazole via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: The this compound is not dissolving in the hot solvent.
A1: This issue typically arises from the selection of an inappropriate solvent or the use of an insufficient volume of solvent.
-
Inappropriate Solvent: The chosen solvent may not possess the necessary solvating power for this compound, even at elevated temperatures. Benzothiazole derivatives often exhibit good solubility in alcohols such as ethanol.[1] It is advisable to test other solvents like acetone, ethyl acetate, or toluene.
-
Insufficient Solvent: An inadequate amount of solvent may have been used. To remedy this, add small increments of the hot solvent to the crude material until it fully dissolves.[1] However, be aware that using an excessive amount of solvent can lead to poor recovery of the purified compound.
Q2: After dissolving the compound and allowing the solution to cool, no crystals are forming.
A2: The absence of crystal formation upon cooling can be attributed to several factors, including supersaturation or the use of excess solvent.
-
Supersaturation: The solution might be in a supersaturated state, where the concentration of the dissolved solute is higher than its normal saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.[1]
-
Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[1] To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
Q3: The compound is "oiling out" instead of forming solid crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by rapid cooling, high impurity levels, or an unsuitable solvent choice.
-
Rapid Cooling: To prevent oiling out, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can inhibit the orderly arrangement of molecules into a crystal lattice.[1]
-
High Impurity Levels: A significant amount of impurities can lower the melting point of the mixture, promoting the formation of an oil.[1] If the crude material is highly impure, consider a preliminary purification step, such as column chromatography.
-
Solvent Choice: The solubility of the compound in the chosen solvent might be too high. In such cases, try using a different solvent in which the compound is less soluble, or employ a two-solvent recrystallization method by adding a co-solvent in which the compound is insoluble.[1]
Q4: The yield of purified crystals is very low.
A4: A low recovery of the purified product can result from several procedural errors.
-
Excessive Solvent: Using too much solvent will cause a significant portion of the compound to remain dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If the solution cools and crystals form during a hot filtration step, the product will be lost. To avoid this, ensure the filtration apparatus is pre-heated.[1]
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient duration to maximize crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve the yield.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the recrystallization of this compound?
Q: How can I determine the correct amount of solvent to use?
A: The objective is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] Begin by adding a small volume of solvent to your solid and heating the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid is completely dissolved.
Q: What should I do if my solution is colored?
A: If the solution has a color, it may be due to the presence of colored impurities. In this case, you can perform a decolorization step by adding a small amount of activated charcoal to the hot solution. After adding the charcoal, reheat the solution to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1]
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a qualitative solubility profile based on the general characteristics of substituted benzothiazoles. Researchers are strongly encouraged to perform experimental solubility tests to determine the optimal solvent for their specific needs.
| Solvent Class | Example Solvents | Expected Qualitative Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrogen atom of the benzothiazole ring enhances solubility.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polarizable benzothiazole ring system.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of the chlorine atom.[2] |
| Non-polar | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[2] |
Experimental Protocols
This protocol provides a general methodology for the purification of this compound by recrystallization. The specific solvent and volumes may need to be optimized based on the purity of the starting material.
1. Solvent Selection:
-
Place a few milligrams of the crude this compound in a small test tube.
-
Add a few drops of a candidate solvent (e.g., ethanol).
-
Heat the mixture. A suitable solvent will dissolve the compound when hot and allow for the formation of crystals upon cooling.[1]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling. The use of a hot plate and a condenser is recommended.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[1]
4. Hot Gravity Filtration (Optional):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
-
Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[1]
5. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[1]
6. Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
7. Washing:
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
8. Drying:
-
Allow the crystals to dry completely. This can be achieved by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used.[1]
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methylbenzothiazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction to chlorinate 2-mercapto-4-methylbenzothiazole with sulfuryl chloride is sluggish and gives a low yield. What could be the cause?
A1: This is a frequently observed issue. The reaction's success can be highly dependent on the reaction conditions.[1]
-
Potential Cause 1: Lack of an acidic catalyst. The chlorination of 2-mercaptobenzothiazoles with sulfuryl chloride can be surprisingly inefficient under strictly anhydrous, neutral conditions.[1] The reaction is often promoted by the presence of an acid.
-
Solution 1: The addition of a small amount of water to the reaction mixture can lead to a significant improvement in reaction efficiency.[1] Water can partially hydrolyze sulfuryl chloride to generate sulfuric and hydrochloric acids, which catalyze the desired reaction. Alternatively, the addition of an anhydrous acidic additive can also enhance the reaction rate and yield.[1]
-
Potential Cause 2: Insufficient amount of chlorinating agent. An inadequate amount of sulfuryl chloride will lead to incomplete conversion of the starting material.
-
Solution 2: It is common to use a molar excess of sulfuryl chloride to ensure the reaction goes to completion.[2] A typical protocol may use at least six molecular proportions of sulfuryl chloride for every one molecular proportion of the 2-mercaptobenzothiazole.[2]
-
Potential Cause 3: Low reaction temperature. The reaction may not proceed at a sufficient rate at very low temperatures.
-
Solution 3: While the reaction should be controlled to prevent runaway conditions, it is often carried out at room temperature or with gentle warming.[2] The heat of the reaction itself can sometimes raise the temperature to 35-40°C.[2]
Q2: I am attempting a Sandmeyer-type reaction from 2-amino-4-methylbenzothiazole and I am getting a dark, tarry mixture with very little of the desired product. What is going wrong?
A2: The formation of tarry substances is a common problem in Sandmeyer reactions and is usually indicative of diazonium salt instability and subsequent side reactions.
-
Potential Cause 1: Decomposition of the diazonium salt. Diazonium salts are often unstable at elevated temperatures. If the temperature during the diazotization step or the subsequent reaction with the copper(I) chloride is not kept sufficiently low, the diazonium salt can decompose, leading to a complex mixture of byproducts.
-
Solution 1: Maintain a low temperature, typically between 0-5°C, throughout the entire diazotization process.[3] This can be achieved using an ice-salt bath. The addition of the sodium nitrite solution should be done slowly to control any exotherm.[3]
-
Potential Cause 2: Side reactions of the diazonium salt. Besides decomposition, diazonium salts can undergo other reactions, such as coupling with unreacted starting material or other nucleophiles present in the reaction mixture, leading to colored impurities and tars.[3]
-
Solution 2: Ensure a strongly acidic medium for the diazotization, as this helps to stabilize the diazonium salt.[3] Also, ensure the purity of the starting 2-amino-4-methylbenzothiazole, as impurities can initiate side reactions.[3]
Q3: My final product is contaminated with a significant amount of the starting 2-mercapto-4-methylbenzothiazole. How can I improve the conversion?
A3: The presence of unreacted starting material points to an incomplete reaction.
-
Potential Cause 1: Insufficient reaction time. The reaction may not have been allowed to proceed for a sufficient duration to achieve full conversion.
-
Solution 1: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible on the TLC plate.
-
Potential Cause 2: Inefficient mixing. If the starting material is not fully dissolved or suspended in the reaction solvent, its access to the chlorinating agent will be limited.
-
Solution 2: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
Q4: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity of the reaction?
A4: The formation of multiple chlorinated products suggests that chlorination may be occurring at undesired positions on the benzothiazole ring.
-
Potential Cause 1: Harsh reaction conditions. High temperatures or a highly active catalyst can sometimes lead to over-chlorination or chlorination on the benzene ring.
-
Solution 1: Carefully control the reaction temperature and the rate of addition of the chlorinating agent. In some cases, the choice of solvent can also influence the selectivity. For instance, using methylene chloride as a solvent has been shown to prevent ring chlorination in some related syntheses.
Common Byproducts in this compound Synthesis
The following table summarizes common byproducts that may be formed during the synthesis of this compound, their likely origin, and key identifying features.
| Byproduct Name | Structure | Formation Pathway | Key Identifying Analytical Data |
| 2-Mercapto-4-methylbenzothiazole (starting material) | 4-methyl-1,3-benzothiazole-2-thiol | Incomplete chlorination of the starting material. | Presence of a thiol (-SH) proton in ¹H NMR, characteristic S-H stretching in IR. |
| Bis(4-methylbenzothiazol-2-yl) disulfide | 4-methyl-2-[(4-methyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole | Oxidation of the starting 2-mercapto-4-methylbenzothiazole. | Absence of the thiol proton in ¹H NMR, molecular ion peak in mass spectrometry corresponding to the dimer. |
| 4-Methylbenzothiazol-2-ol | 4-methyl-1,3-benzothiazol-2-ol | Hydrolysis of the this compound product during workup or purification. In the Sandmeyer route, it can form from the reaction of the diazonium salt with water. | Presence of a hydroxyl (-OH) group, which can be observed in IR and ¹H NMR (broad peak). |
| Ring-chlorinated isomers (e.g., 2,5-dichloro-4-methylbenzothiazole) | 2,5-dichloro-4-methyl-1,3-benzothiazole | Over-chlorination or side-chain chlorination under harsh conditions. | Mass spectrometry will show a molecular ion peak corresponding to dichlorination. ¹H NMR will show a different aromatic substitution pattern. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercapto-4-methylbenzothiazole
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, suspend 2-mercapto-4-methylbenzothiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature.[3] To improve the reaction, a catalytic amount of water can be added to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding water or a dilute solution of sodium bicarbonate to decompose the excess sulfuryl chloride.
-
Extraction: Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates the primary synthetic route to this compound from 2-mercapto-4-methylbenzothiazole and highlights the formation of common byproducts.
References
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-4-methylbenzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic pathways for this compound start from two different precursors:
-
From 2-Amino-4-methylbenzothiazole: This route involves a Sandmeyer reaction, where the amino group is converted to a chloro group via a diazonium salt intermediate.
-
From 2-Mercapto-4-methylbenzothiazole: This method relies on the direct chlorination of the mercapto group, typically using a chlorinating agent like sulfuryl chloride.
Q2: Which synthetic route generally provides a higher yield?
A2: Both routes can be optimized to achieve high yields. The chlorination of 2-mercapto-4-methylbenzothiazole is often a more direct, one-step conversion to the final product. However, the Sandmeyer reaction, while involving an intermediate diazonium salt, is a well-established and reliable method for introducing a chloro group. The optimal route may depend on the availability and purity of the starting materials, as well as the specific experimental conditions.
Q3: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?
A3: For a successful Sandmeyer reaction, the following parameters are crucial:
-
Temperature: Diazotization must be conducted at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt.
-
Acid Concentration: A sufficient concentration of acid, such as hydrochloric acid, is necessary for the formation of nitrous acid and the diazonium salt.
-
Purity of Starting Material: Impurities in the 2-amino-4-methylbenzothiazole can lead to undesirable side reactions and lower the yield.
Q4: What are common side reactions to be aware of during these syntheses?
A4: In the Sandmeyer reaction , potential side reactions include the decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts, and azo coupling, which can form colored impurities. In the chlorination of 2-mercapto-4-methylbenzothiazole , a common side product is the corresponding disulfide, formed by the oxidation of the starting material. Over-chlorination of the benzothiazole ring can also occur under harsh conditions.
Q5: How can I purify the final this compound product?
A5: The most common purification methods are column chromatography on silica gel and recrystallization. For column chromatography, a typical eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent can also yield a highly pure product.
Troubleshooting Guides
Low Yield
| Problem | Possible Cause | Suggested Solution |
| Low yield in Sandmeyer reaction | Decomposition of the diazonium salt. | Strictly maintain the reaction temperature between 0-5 °C during diazotization and the subsequent reaction with the copper(I) chloride. |
| Incomplete diazotization. | Ensure slow and controlled addition of sodium nitrite. Use a sufficient excess of sodium nitrite and hydrochloric acid. | |
| Impure 2-amino-4-methylbenzothiazole. | Recrystallize the starting material before use. | |
| Low yield in chlorination of 2-mercapto-4-methylbenzothiazole | Inactive chlorinating agent. | Use a fresh bottle of the chlorinating agent (e.g., sulfuryl chloride). |
| Formation of disulfide byproduct. | Ensure anhydrous reaction conditions. Control the stoichiometry of the chlorinating agent carefully. | |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). The addition of a small amount of water has been reported to improve the efficiency of chlorination with sulfuryl chloride.[1] |
Impurity Formation
| Problem | Possible Cause | Suggested Solution |
| Presence of colored impurities in the final product (Sandmeyer route) | Formation of azo compounds. | Ensure slow and controlled addition of sodium nitrite to prevent localized excess. Maintain a sufficiently acidic medium. Purify the crude product by column chromatography. |
| Presence of a starting material spot on TLC after chlorination | Incomplete reaction. | Increase reaction time or temperature. Ensure the chlorinating agent is active and used in the correct stoichiometric amount. |
| Formation of an unexpected -OH peak in NMR/IR (Sandmeyer route) | Hydrolysis of the diazonium salt. | Strictly maintain low temperatures (0-5 °C) throughout the diazotization and Sandmeyer reaction. |
Data Presentation
Table 1: Comparison of Starting Materials for this compound Synthesis
| Starting Material | Synthesis Route | Key Reagents | Reported Yield (Analogous Compounds) | Key Considerations |
| 2-Amino-4-methylbenzothiazole | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Varies, can be optimized for high yield | Requires strict temperature control (0-5 °C). Diazonium salt intermediate is unstable. |
| 2-Mercapto-4-methylbenzothiazole | Direct Chlorination | SO₂Cl₂ | High yields reported for similar structures.[1] | Can be a more direct route. Potential for disulfide byproduct formation. |
Table 2: Typical Reaction Conditions for Key Steps
| Step | Parameter | Recommended Condition |
| Diazotization (Sandmeyer) | Temperature | 0-5 °C |
| Reagents | 2-Amino-4-methylbenzothiazole, NaNO₂, HCl | |
| Stirring Time | ~30 minutes post-addition of NaNO₂ | |
| Chlorination (from Mercaptan) | Temperature | Room temperature to gentle heating |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | |
| Solvent | Inert solvent (e.g., dichloromethane, chloroform) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-methylbenzothiazole (Sandmeyer Reaction)
-
Diazotization:
-
Suspend 2-amino-4-methylbenzothiazole in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.
-
Protocol 2: Synthesis of this compound from 2-Mercapto-4-methylbenzothiazole
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-mercapto-4-methylbenzothiazole in a suitable anhydrous inert solvent (e.g., dichloromethane).
-
-
Chlorination:
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Chloro-4-methylbenzothiazole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scale-up synthesis of 2-Chloro-4-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up? A1: Two primary routes are commonly considered for the synthesis of this compound. The first involves the chlorination of 2-mercapto-4-methylbenzothiazole using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The second is a Sandmeyer-type reaction starting from 2-amino-4-methylbenzothiazole, which involves diazotization followed by a copper(I) chloride-catalyzed chlorination.
Q2: What are the most critical parameters to control during the scale-up of these syntheses? A2: Regardless of the route, the most critical parameter during scale-up is temperature control . Many steps are highly exothermic, and the decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation challenging.[1][2] Inefficient heat transfer can lead to side reactions, decomposition of intermediates, and the formation of impurities.[2][3] Other crucial parameters include controlled reagent addition rates, efficient agitation to ensure homogeneity, and maintaining an inert atmosphere for sensitive reagents.[1][2]
Q3: What are the most common impurities or byproducts encountered during scale-up? A3: In the Sandmeyer route, a common byproduct is 2-hydroxy-4-methylbenzothiazole, formed from the reaction of the diazonium salt intermediate with water.[4] Tarry polymers can also form if the diazonium salt decomposes due to poor temperature control.[4] In the chlorination route, common impurities include the starting 2-mercapto-4-methylbenzothiazole (from incomplete reaction) and the corresponding disulfide, which can form from oxidation.[5]
Q4: What purification methods are recommended for large-scale production of this compound? A4: While column chromatography is effective at the lab scale, it is often impractical for large-scale production.[5] The preferred methods for industrial scale are recrystallization and vacuum distillation .[6][7] A significant challenge is identifying a suitable solvent or solvent system for recrystallization that provides high purity and yield without the product "oiling out".[8] Careful control of the cooling process is essential to obtain well-defined crystals that are easy to filter.[1][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis.
Issue 1: Low or Inconsistent Yield
| Potential Cause | Recommended Solution & Explanation |
| Decomposition of Diazonium Salt (Sandmeyer Route) | The diazonium salt intermediate is thermally unstable. Maintain a strict temperature range of 0-5 °C throughout the diazotization and subsequent reaction. Ensure slow, subsurface addition of the sodium nitrite solution to prevent localized overheating.[4] A strongly acidic environment is also crucial for stabilizing the salt.[4] |
| Inactive Chlorinating Agent (Chlorination Route) | Chlorinating agents like sulfuryl chloride can degrade upon exposure to moisture. Use a fresh bottle of the reagent and ensure the reaction is conducted under strictly anhydrous conditions.[4] |
| Poor Heat Transfer in Large Reactors | The exothermic nature of the reaction can lead to localized hot spots.[2] Ensure the reactor is equipped with an efficient cooling system and robust agitation to maintain a uniform temperature throughout the reaction mass. Consider using a jacketed reactor with a thermal fluid. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Allow sufficient reaction time for the conversion to complete, as kinetics can differ at a larger scale.[4] |
Issue 2: Formation of Tarry, Dark-Colored Reaction Mixture
| Potential Cause | Recommended Solution & Explanation |
| Side Reactions of Diazonium Salt (Sandmeyer Route) | This is often a result of diazonium salt decomposition or unwanted coupling reactions.[4] Improve temperature control and ensure the purity of the starting 2-amino-4-methylbenzothiazole, as impurities can catalyze decomposition pathways. |
| Localized Overheating | Inefficient mixing can lead to localized high concentrations of reagents and hot spots, promoting polymerization and tar formation.[3] Optimize the stirrer speed and design to ensure the reaction mixture is homogeneous. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution & Explanation | | Product "Oils Out" During Recrystallization | This occurs when the solute separates as a liquid instead of a solid.[8] This can be caused by cooling the solution too rapidly or the presence of significant impurities.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If the crude material is highly impure, consider a pre-purification step. The choice of solvent is also critical; try a solvent system where the compound is less soluble.[8] | | Fine Crystals Clogging Filters | Poor crystallization conditions can lead to very fine particles that are difficult to filter. To obtain larger, more uniform crystals, control the cooling rate carefully and consider the slow addition of an anti-solvent.[1] Ensure agitation is not excessively vigorous during crystallization, as this can cause crystal breakage. | | Impurity with Similar Solubility | An impurity may co-crystallize with the product. Screen for a different recrystallization solvent or solvent mixture that can better differentiate between the product and the impurity. Sometimes, a multi-step purification involving both distillation and recrystallization may be necessary. |
Quantitative Data and Reaction Parameters
The optimal conditions for synthesis can vary, but the following table provides a general guide based on common laboratory procedures that can be adapted for scale-up.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Chlorination | Key Considerations for Scale-Up |
| Starting Material | 2-Amino-4-methylbenzothiazole | 2-Mercapto-4-methylbenzothiazole | Purity of starting material is critical to avoid side reactions.[4] |
| Primary Reagent | Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl) | Sulfuryl Chloride (SO₂Cl₂) or Thionyl Chloride (SOCl₂) | Use fresh, high-purity reagents.[4] |
| Solvent | Aqueous HCl, Acetonitrile | Dichloromethane, Chloroform, or neat[4][7] | Ensure anhydrous conditions for the chlorination route. |
| Temperature | Diazotization: 0-5 °C; Sandmeyer: 0-25 °C | 0 °C to Room Temperature (can be exothermic) | Strict temperature control is the most critical scale-up factor.[3][4] |
| Stoichiometry | Amine:NaNO₂ ≈ 1:1.1 | Mercaptan:SO₂Cl₂ ≈ 1:1.1-1.5[4] | Carefully control stoichiometry to minimize byproducts. |
Experimental Protocols
The following are representative lab-scale protocols that form the basis for scale-up development.
Protocol 1: Synthesis via Chlorination of 2-Mercapto-4-methylbenzothiazole
-
Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, suspend 2-mercapto-4-methylbenzothiazole (1.0 eq) in an inert solvent like dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add sulfuryl chloride (1.2 eq) dropwise to the suspension, maintaining the internal temperature below 10 °C.[4] The addition is highly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction's completion by TLC or HPLC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).[7][8]
Protocol 2: Synthesis via Sandmeyer Reaction of 2-Amino-4-methylbenzothiazole
-
Diazotization: In a reactor, dissolve 2-amino-4-methylbenzothiazole (1.0 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5 °C.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.[4] Stir for an additional 30 minutes at this temperature.
-
Copper Catalyst: In a separate reactor, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC/HPLC).
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or chromatography.[4]
Visualizations
Caption: Primary synthesis routes for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 7. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Impurity Formation in 2-Chloro-4-methylbenzothiazole Chlorination
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during the chlorination of 2-Chloro-4-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed during the chlorination of this compound?
A1: The main impurities are typically products of over-chlorination or side-chain chlorination. These include:
-
Ring Over-chlorination: Dichloro- and polychloro- derivatives on the benzene ring, such as 2,6-dichloro-4-methylbenzothiazole.
-
Side-chain Chlorination: Chlorination of the methyl group at the 4-position, leading to 2-chloro-4-(chloromethyl)benzothiazole, and potentially further chlorinated species like 2-chloro-4-(dichloromethyl)benzothiazole.
-
Unreacted Starting Material: Residual this compound.
Q2: What are the general mechanisms leading to the formation of these impurities?
A2: The formation of different impurities is governed by different reaction mechanisms:
-
Ring Chlorination: This proceeds via an electrophilic aromatic substitution mechanism. This reaction is typically promoted by Lewis acid catalysts and is favored in the absence of UV light.
-
Side-chain Chlorination: This occurs through a free radical mechanism. These reactions are initiated by UV light or radical initiators.
Q3: How can I selectively chlorinate the aromatic ring while minimizing side-chain chlorination?
A3: To favor aromatic ring chlorination, it is crucial to employ conditions that promote electrophilic aromatic substitution while suppressing free radical reactions. Key strategies include:
-
Reaction in the dark: Exclude UV light to prevent the initiation of free radical side-chain chlorination.
-
Use of a Lewis acid catalyst: Catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can enhance the electrophilicity of the chlorinating agent, promoting ring substitution.
-
Avoid radical initiators: Do not use substances like AIBN or benzoyl peroxide.
Q4: How can I control the degree of chlorination on the aromatic ring to prevent over-chlorination?
A4: Preventing the formation of di- and polychlorinated byproducts requires careful control of the reaction stoichiometry.
-
Molar Ratio: Use a precise molar equivalent of the chlorinating agent relative to the this compound substrate. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the desired product is formed and before significant over-chlorination occurs. Lowering the reaction temperature can also help to improve selectivity.
Q5: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A5: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components of the reaction mixture, providing both retention times and mass spectra for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction and quantifying the product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of side-chain chlorination (e.g., 2-chloro-4-(chloromethyl)benzothiazole) | Reaction exposed to UV light. Presence of radical initiators in reagents or solvent. High reaction temperatures promoting radical formation. | 1. Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).2. Ensure high purity of reagents and solvents.3. Conduct the reaction at a lower temperature. |
| Significant amount of over-chlorination on the aromatic ring (e.g., 2,6-dichloro-4-methylbenzothiazole) | Excess of chlorinating agent used. Reaction time is too long. Reaction temperature is too high. | 1. Carefully control the stoichiometry of the chlorinating agent (start with 1.0-1.1 equivalents).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Lower the reaction temperature to increase selectivity. |
| Incomplete reaction with significant unreacted starting material | Insufficient amount of chlorinating agent. Low reaction temperature or short reaction time. Inactive catalyst. | 1. Slightly increase the molar equivalents of the chlorinating agent.2. Increase the reaction temperature or prolong the reaction time, while monitoring for impurity formation.3. Use a fresh or more active batch of the Lewis acid catalyst. |
| Formation of multiple unidentified impurities | Impure starting material. Undesired side reactions due to reaction conditions. | 1. Verify the purity of the starting this compound before the reaction.2. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to optimize for the desired product.3. Isolate the major impurities and characterize them by NMR and MS to understand the side reactions. |
Experimental Protocols
Protocol for Selective Ring Chlorination of this compound
This protocol is a general guideline based on established principles of electrophilic aromatic substitution. Optimization may be required.
Materials:
-
This compound
-
Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), or chlorine gas)
-
Anhydrous Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)
-
Anhydrous inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon tetrachloride)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Protect the apparatus from light.
-
Dissolve this compound (1.0 eq) in the anhydrous inert solvent.
-
Add the anhydrous Lewis acid catalyst (0.05 - 0.1 eq) to the solution and stir.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add the chlorinating agent (1.0 - 1.1 eq) dissolved in the anhydrous solvent via the dropping funnel.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into an ice-cold quenching solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Product Distribution under Various Chlorination Conditions
| Entry | Chlorinating Agent (eq.) | Catalyst | Light Condition | Desired Product (%) | Side-chain Chlorination (%) | Ring Over-chlorination (%) |
| 1 | SO₂Cl₂ (1.1) | FeCl₃ | Dark | 85 | < 5 | 10 |
| 2 | SO₂Cl₂ (1.1) | None | Dark | 40 | < 5 | 5 |
| 3 | SO₂Cl₂ (1.1) | FeCl₃ | UV Light | 20 | 60 | 10 |
| 4 | SO₂Cl₂ (1.5) | FeCl₃ | Dark | 60 | < 5 | 35 |
Note: This table presents illustrative data to demonstrate the expected trends. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for minimizing impurity formation.
Caption: Competing reaction pathways in the chlorination.
Technical Support Center: 2-Chloro-4-methylbenzothiazole Suzuki Coupling
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki coupling reactions involving 2-Chloro-4-methylbenzothiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?
A1: For a successful Suzuki coupling, starting with a well-established set of conditions is crucial. Given the reactivity of aryl chlorides, a robust catalytic system is recommended. Below is a table summarizing a general starting point based on protocols for similar 2-chlorobenzothiazole derivatives.[1][2] Optimization will likely be necessary for specific arylboronic acid partners.
| Component | Recommendation | Concentration/Loading | Rationale & Key Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G3 | 1-5 mol% | Aryl chlorides are less reactive than bromides or iodides, often requiring a more active catalyst system.[3][4] Buchwald or other bulky, electron-rich phosphine ligands are recommended to facilitate oxidative addition. |
| Ligand | XPhos, SPhos, or other Buchwald-type ligands | 1.2 - 2 equivalents relative to Palladium | These ligands enhance catalyst activity and stability, particularly for challenging substrates like heteroaryl chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents | A strong base is often required to promote the transmetalation step, especially with less reactive boronic acids.[1] |
| Solvent | Dioxane/H₂O, Toluene/Ethanol/H₂O (e.g., 4:1:1) | 0.1 - 0.2 M | A biphasic solvent system helps to dissolve both the organic substrate and the inorganic base.[1] |
| Arylboronic Acid | Arylboronic acid or boronic ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting this compound. |
| Temperature | 80 - 110 °C | - | The reaction often requires heating to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[1][5] |
Q2: My reaction is showing low to no conversion of the this compound. What are the likely causes and how can I troubleshoot this?
A2: Low or no conversion in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Low Conversion
| Potential Cause | Recommended Action(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-catalyst which can be more stable.[1] |
| Oxygen Contamination | Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.[1][5] |
| Insufficiently Strong Base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄, particularly if using an electron-deficient boronic acid.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. |
| Poor Substrate/Reagent Quality | Verify the purity of your this compound and the boronic acid via techniques like NMR or melting point analysis. Impurities can inhibit the catalyst. |
Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A3: The formation of byproducts can significantly reduce the yield of your desired product. The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Prevention Strategies |
| Homocoupling | Two molecules of the boronic acid couple to form a biaryl byproduct. | This is often caused by the presence of oxygen.[5] Ensure rigorous exclusion of air from the reaction mixture through proper degassing and maintaining an inert atmosphere. Using a minimal excess of the boronic acid can also help.[1] |
| Dehalogenation | The chloro group on the benzothiazole is replaced by a hydrogen atom. | This can occur if there is a source of hydride in the reaction. Ensure the use of high-purity solvents and reagents. In some cases, the choice of base and solvent can influence this side reaction.[5] |
| Protodeboronation | The boronic acid is converted back to the corresponding arene before it can participate in the coupling. | This can be an issue with certain boronic acids, especially in the presence of water and a strong base. If suspected, consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the ligand (e.g., SPhos; 2.4-10 mol%), and the base (e.g., K₃PO₄; 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree to guide troubleshooting for low-yielding Suzuki coupling reactions.
References
Technical Support Center: Synthesis of 2-Chloro-4-methylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-4-methylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-4-methylbenzothiazole, typically from o-toluidine. This is followed by a Sandmeyer reaction to convert the 2-amino group to a 2-chloro group via a diazonium salt intermediate.
Q2: What are the critical parameters to control during the synthesis of 2-amino-4-methylbenzothiazole to avoid side reactions?
To ensure high purity and yield of 2-amino-4-methylbenzothiazole, careful control of the reaction conditions is crucial. One key aspect is the choice of solvent during the cyclization step. Using methylene chloride as a solvent is effective in preventing unwanted chlorination on the benzene ring, a common side reaction.[1] Maintaining the recommended temperature range during the reaction is also critical to minimize byproduct formation.
Q3: What are the primary side reactions to be aware of during the Sandmeyer reaction for the synthesis of this compound?
The Sandmeyer reaction, while effective, can be prone to several side reactions:
-
Formation of 2-Hydroxy-4-methylbenzothiazole: This occurs if the diazonium salt reacts with water. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction to minimize the decomposition of the diazonium salt and its reaction with the aqueous medium.[2]
-
Azo Coupling Reactions: The highly reactive diazonium salt can couple with other aromatic molecules present in the reaction mixture, leading to the formation of colored azo compounds and tarry byproducts.[2]
-
Radical-mediated Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[3][4]
Q4: How can I purify the final this compound product?
Purification of the final product can be achieved through standard laboratory techniques. Column chromatography using silica gel is a common method. Additionally, recrystallization from an appropriate solvent can be employed to obtain a product of high purity.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-4-methylbenzothiazole | Incomplete reaction during the cyclization of o-tolylthiourea. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Adjust reaction time and temperature as necessary based on the protocol. |
| Side reaction leading to ring chlorination. | Use methylene chloride as the solvent for the chlorination/cyclization step to prevent chlorination of the benzene ring.[1] | |
| Low yield of this compound | Decomposition of the diazonium salt intermediate. | Maintain a strict temperature control between 0-5°C during the diazotization and the Sandmeyer reaction. Add the sodium nitrite solution slowly to manage the exothermic nature of the reaction.[2] |
| Incomplete diazotization. | Ensure a strongly acidic medium for the formation and stability of the diazonium salt.[2] | |
| Inactive copper(I) chloride catalyst. | Use freshly prepared or high-purity commercial copper(I) chloride. | |
| Formation of a dark, tarry reaction mixture | Side reactions of the diazonium salt, such as polymerization or azo coupling. | Maintain low temperatures and ensure efficient stirring to prevent localized overheating and concentration gradients. The purity of the starting 2-amino-4-methylbenzothiazole is crucial to minimize impurities that can participate in side reactions.[2] |
| Presence of 2-Hydroxy-4-methylbenzothiazole as a major byproduct | Reaction of the diazonium salt with water due to elevated temperatures. | Strictly maintain the reaction temperature at 0-5°C. Minimize the amount of water in the reaction mixture where feasible.[2] |
| Difficult isolation of the final product | The product may remain dissolved in the reaction mixture or form an emulsion during workup. | After the reaction, carefully neutralize the mixture and extract with a suitable organic solvent. If an emulsion forms, the addition of brine may help to break it. |
Experimental Protocols
Synthesis of 2-amino-4-methylbenzothiazole from o-Tolylthiourea[1]
-
Suspend o-tolylthiourea in methylene chloride (3 to 40 times the volume of the thiourea).
-
Cool the suspension to a temperature between -20°C and +15°C.
-
Introduce chlorine gas (1 to 2 moles per mole of o-tolylthiourea) into the stirred mixture.
-
After the addition of chlorine, boil the mixture at reflux for 1 to 2 hours to remove the hydrochloric acid formed.
-
Filter the resulting 2-amino-4-methylbenzothiazole hydrochloride.
-
Treat the hydrochloride salt with an aqueous solution of a base (e.g., sodium hydroxide) to precipitate the free base, 2-amino-4-methylbenzothiazole.
-
Filter, wash with water, and dry the final product.
Synthesis of this compound via Sandmeyer Reaction (General Procedure)
-
Dissolve 2-amino-4-methylbenzothiazole in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Side reactions during the Sandmeyer reaction step.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: 2-Chloro-4-methylbenzothiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-Chloro-4-methylbenzothiazole. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.
Disclaimer: Specific stability data for this compound is limited. The information provided is based on the chemical properties of the benzothiazole moiety, the reactivity of the 2-chloro substituent, and data from structurally similar compounds.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or the appearance of unexpected byproducts.
If you are observing lower than expected yields, or if unknown impurities are detected in your reaction mixture, it may be due to the degradation of this compound.
Caption: Troubleshooting workflow for low yields or byproducts.
Issue 2: Discoloration or change in the physical appearance of the stored compound.
This compound is expected to be a stable solid at room temperature. Any change in color, such as yellowing, or changes in its consistency could indicate degradation.
-
Storage Conditions: Confirm that the compound is stored in a cool, dry, and dark environment. The recommended storage is in a tightly sealed container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Q2: What are the likely degradation pathways for this compound?
A: The primary degradation pathway is likely to be nucleophilic substitution at the 2-position, particularly hydrolysis of the chloro group to form 2-hydroxy-4-methylbenzothiazole.[1] Other potential pathways include photodecomposition and thermal degradation.[1][2]
Q3: Is this compound sensitive to light?
Q4: What materials are incompatible with this compound?
A: Avoid strong oxidizing agents, strong bases, and potent nucleophiles, as they can react with and degrade the compound.[1]
Quantitative Data Summary
| Parameter | Condition | Time Point | % Purity | Degradation Products |
| Temperature | ||||
| 4°C | ||||
| 25°C (Room Temp) | ||||
| 40°C | ||||
| Light Exposure | ||||
| Ambient Light | ||||
| Dark | ||||
| UV (specify λ) | ||||
| pH | ||||
| pH 4 (Acidic) | ||||
| pH 7 (Neutral) | ||||
| pH 9 (Basic) |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol provides a general method for determining the stability of this compound under various conditions.
Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., pH, temperature, light).
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Sample Preparation: Add an aliquot of the stock solution to each stress condition medium (e.g., buffer solutions) to a final concentration of approximately 10-20 µg/mL.
-
Incubation: Incubate the prepared samples under the desired stress conditions (e.g., constant temperature, exposure to a specific light source).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of any degradation products.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid) is a common starting point.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation kinetics.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-methylbenzothiazole and 2-Bromo-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds like benzothiazole is paramount for the development of novel molecules with desired properties. The reactivity of substituted benzothiazoles is a critical consideration in synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks: 2-chloro-4-methylbenzothiazole and 2-bromo-4-methylbenzothiazole. The comparison is based on established principles of organic chemistry and available data on related compounds, offering a predictive framework for researchers.
Executive Summary
The primary determinant of reactivity for 2-halo-4-methylbenzothiazoles in common cross-coupling and nucleophilic substitution reactions is the nature of the halogen at the 2-position. Based on fundamental chemical principles and extensive literature on analogous compounds, 2-bromo-4-methylbenzothiazole is generally expected to be more reactive than this compound , particularly in palladium-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the rate-determining oxidative addition step in these catalytic cycles.
Comparative Reactivity Analysis
The reactivity of these two compounds is best understood by examining their performance in key synthetic transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination, the cleavage of the carbon-halogen bond is a crucial step. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the bond dissociation energies.
Table 1: Predicted Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | This compound | 2-Bromo-4-methylbenzothiazole | Rationale |
| Suzuki Coupling | Lower reactivity; requires more forcing conditions (higher temperature, higher catalyst loading, more specialized ligands).[1] | Higher reactivity; proceeds under milder conditions with standard catalyst systems.[1][2] | The C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.[2] |
| Heck Reaction | Lower reactivity; likely requires higher temperatures and more active catalyst systems for efficient conversion.[1] | Higher reactivity; preferred substrate for achieving high conversions and yields under milder conditions.[1] | Similar to Suzuki coupling, the oxidative addition of the C-Br bond is more facile. |
| Buchwald-Hartwig Amination | Lower reactivity; may require specialized bulky phosphine ligands and higher temperatures to achieve reasonable yields.[3] | Higher reactivity; generally proceeds more efficiently under standard Buchwald-Hartwig conditions.[4][5] | The reactivity trend for aryl halides in Buchwald-Hartwig amination generally favors bromides over chlorides.[6] |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the halogen at the 2-position of the benzothiazole ring is activated by the electron-withdrawing nature of the adjacent nitrogen atom.[7] The relative reactivity of the chloro and bromo derivatives depends on the rate-determining step of the reaction.
-
Attack of the Nucleophile: If the initial attack of the nucleophile is rate-determining, the more electronegative chlorine atom would make the C2 carbon more electrophilic, potentially favoring the reaction of the chloro derivative.
-
Loss of the Leaving Group: If the expulsion of the halide ion is rate-determining, the weaker C-Br bond and the better leaving group ability of bromide would favor the reaction of the bromo derivative.
In many SNAr reactions, the loss of the leaving group is significant in the overall rate, suggesting that 2-bromo-4-methylbenzothiazole is likely to be more reactive than this compound in SNAr reactions as well.
Table 2: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Bromo-4-methylbenzothiazole | Rationale |
| Electrophilicity of C2 | Higher | Lower | Chlorine is more electronegative than bromine. |
| Leaving Group Ability | Good | Excellent | Bromide is a better leaving group than chloride due to the weaker C-Br bond. |
| Overall Predicted Reactivity | Lower to Moderate | Moderate to High | The better leaving group ability of bromide often leads to higher overall reaction rates in SNAr. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve optimal results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the 2-halo-4-methylbenzothiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-halo-4-methylbenzothiazole (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Execution: Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental processes discussed, the following diagrams are provided.
Caption: General reaction scheme for the synthesis of 2-substituted-4-methylbenzothiazoles.
Caption: A generalized experimental workflow for a comparative study of reactivity.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-methylbenzothiazole Derivatives
The benzothiazole nucleus is a prominent heterocyclic scaffold renowned for its wide array of pharmacological activities.[1][2] As a versatile starting material, 2-Chloro-4-methylbenzothiazole offers a reactive site at the 2-position, enabling the synthesis of a diverse library of derivatives for drug discovery and development.[3] This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of the benzothiazole scaffold are a significant class of anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action is often attributed to the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and carbonic anhydrases.[3]
Comparative Anticancer Activity Data
The following table summarizes the growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against various human cancer cell lines.
| Compound Class / Derivative | Cancer Cell Line(s) | Activity (GI50 / IC50) | Reference(s) |
| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) & 8 other cell lines | GI50 = 71.8 nM (HOP-92); Range: 1.60 µM–71.8 nM | [1] |
| 2-(4-Aminophenyl)benzothiazole derivative | Leukemia, Colon, Ovarian, Breast, Prostate, Renal, CNS, Melanoma, Non-small cell lung | log GI50 values ranging from -5.48 to -5.56 | [1] |
| Imidazole-based benzothiazole derivative | Various human tumor cell lines | Remarkable antitumor potential | [1] |
| 2-Arylaminobenzothiazole-arylpropenone | HeLa (Cervical Cancer) | IC50 = 0.5 ± 0.02 µM and 0.6 ± 0.29 µM | [1] |
| Naphthalimide-based benzothiazole | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | IC50 = 3.47 to 5.08 µM | [1] |
| Benzothiazole-benzylidene hybrids (OMS5, OMS14) | MCF-7 (Breast), A549 (Lung) | IC50 = 22.13 to 61.03 μM | [5] |
| Benzimidazole/Benzothiazole derivatives with iso-propyl amidine (Compound 8) or imidazolinyl group (Compound 9) | NCI-H358 (Lung) | IC50 = 15.49 µM (Viability), 6.39 µM (Antiproliferative) | [6] |
Potential Mechanism of Anticancer Action
Many benzothiazole derivatives exert their anticancer effects by targeting and inhibiting protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and signal transduction.[7] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant activity against a wide spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The presence of different substituents, often introduced via the reactive 2-chloro position, plays a crucial role in modulating their antimicrobial potency.[3]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) for selected benzothiazole derivatives against various microorganisms.
| Compound Class / Derivative | Microorganism(s) | Activity (MIC) | Reference(s) |
| 4-Chloro substituted benzothiazole-based azo dyes | Salmonella typhimurium, Klebsiella pneumoniae | 25–50 μg/mL | [8] |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/mL | [8] |
| Dialkyne substituted 2-aminobenzothiazole (Compound 3e) | Gram-positive and Gram-negative bacteria | 3.12 μg/mL | [10] |
| Dialkyne substituted 2-aminobenzothiazole (Compound 3n) | Various fungal strains (Candida sp., Cryptococcus neoformans) | 1.56 - 12.5 μg/mL | [10] |
| Azetidinone derivatives with 2-Cl-C6H4 group | Staphylococcus aureus (Gram-positive), Aspergillus niger (Fungus) | Zone of Inhibition: 16–22 mm | [11] |
| 2,6-disubstituted benzothiazole derivatives | Moraxella catarrhalis | 4 µg/mL | [8] |
| Pyrazolone derivative with 4-chlorophenyl group (16b) | Dihydropteroate Synthase (DHPS) Enzyme Inhibition | IC50 = 7.85 μg/mL | [12] |
Experimental Protocols & Methodologies
Detailed and standardized protocols are essential for the accurate evaluation and comparison of the biological activities of newly synthesized compounds.
Synthetic Pathway from 2-Chlorobenzothiazole
The foundational step in developing novel therapeutic agents from this compound is the nucleophilic substitution of the highly reactive chlorine atom at the 2-position. This allows for the introduction of diverse functional groups, most commonly amines, to generate a library of 2-aminobenzothiazole derivatives.[3]
General Protocol for Synthesis of 2-Aminobenzothiazole Derivatives A solution of a 2-chlorobenzothiazole (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as ethanol or DMF is heated under reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting product is isolated, typically through filtration or extraction, followed by purification via recrystallization or column chromatography.[3]
Anticancer Activity Screening: MTT Assay The GI50 (Growth Inhibition 50) values for the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
-
Cell Plating: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with the synthesized benzothiazole derivatives at various concentrations (e.g., 0.01 µM to 100 µM) and incubated for a specified period (typically 48-72 hours).[13] Dimethyl sulfoxide (DMSO) is often used as the solvent and blank control.[13]
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI50 value, the concentration required to inhibit cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. Standard drugs like Ciprofloxacin (for bacteria) and Amphotericin-B (for fungi) are often used for comparison.[14]
Conclusion
The this compound scaffold is a valuable building block for the synthesis of novel therapeutic agents. The derivatives exhibit a broad spectrum of potent biological activities, particularly as anticancer and antimicrobial agents. The data presented in this guide highlight that strategic modifications at the 2-position of the benzothiazole ring can significantly enhance biological efficacy. Further in-vivo studies and lead compound optimization are warranted to fully realize the clinical potential of these promising derivatives.[14]
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. jchr.org [jchr.org]
A Comparative Guide to the Cytotoxicity of Substituted Benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, notably potent anticancer effects.[1] The versatility of the benzothiazole nucleus permits structural modifications that can profoundly influence its cytotoxic potency and selectivity against various cancer cell lines.[1] This guide offers a comparative analysis of the cytotoxic efficacy of several substituted benzothiazole analogs, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic activity of benzothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound.[1] The following table summarizes the IC50 values for various substituted benzothiazole analogs against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03 | [1][2] |
| 4d | C6 (Rat Brain Glioma) | 0.03 | [1][2] | |
| 2-(4-Aminophenyl)benzothiazoles | T2 | Human Small Cell Lung Carcinoma | Significant Activity | [1][3] |
| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012 | [1] |
| 7e | SW620 (Colon Adenocarcinoma) | 0.0043 | [1] | |
| 7e | A549 (Lung Adenocarcinoma) | 0.044 | [1] | |
| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | |
| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01 | [1][4] |
| Indole based Semicarbazide | 55 | HT-29 (Colon Cancer) | 0.024 | [4] |
| 55 | H460 (Lung Cancer) | 0.29 | [4] | |
| 55 | A549 (Lung Cancer) | 0.84 | [4] | |
| 55 | MDA-MB-231 (Breast Cancer) | 0.88 | [4] | |
| Phenylacetamide Derivatives | 4l | AsPC-1 (Pancreatic Cancer) | 14.78 | [5] |
| 4l | BxPC-3 (Pancreatic Cancer) | 13.67 | [5] | |
| 4l | Capan-2 (Pancreatic Cancer) | 33.76 | [5] | |
| Nitro- and Fluoro-substituted | Compound A (nitro) | HepG2 (Hepatocellular Carcinoma) | 56.98 (24h), 38.54 (48h) | [6] |
| Compound B (fluoro) | HepG2 (Hepatocellular Carcinoma) | 59.17 (24h), 29.63 (48h) | [6] | |
| Novel Benzothiazole Derivative | PB11 | U87 (Glioblastoma) | < 0.05 | [7] |
| PB11 | HeLa (Cervical Cancer) | < 0.05 | [7] |
Experimental Protocols
The determination of cytotoxicity is a crucial step in assessing potential anticancer agents. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are harvested and counted, ensuring high viability (>90%). The cells are then seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.[1]
-
Compound Treatment: The benzothiazole analogs are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations of the compounds. A vehicle control (medium with the solvent) is also included.[1]
-
Incubation: The treated cells are incubated for a specific period, often 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability for each concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] Key mechanisms include the activation of the intrinsic (mitochondrial) pathway of apoptosis and the suppression of survival signaling pathways like the PI3K/AKT pathway.[1][7]
Caption: Workflow for assessing the cytotoxicity of benzothiazole analogs.
Caption: Intrinsic apoptosis pathway activated by benzothiazole analogs.
Caption: PI3K/AKT signaling pathway inhibited by benzothiazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-Chlorobenzothiazole and 2-Mercaptobenzothiazole
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, supported by experimental data and protocols.
This guide provides an objective comparison of the spectroscopic properties of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, two benzothiazole derivatives of significant interest in various fields, including medicinal chemistry and materials science. Understanding their distinct spectral features is crucial for their identification, characterization, and application in research and development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides detailed experimental methodologies, and visualizes the structural relationship and tautomerism that differentiate these two compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-chlorobenzothiazole and 2-mercaptobenzothiazole, facilitating a direct comparison of their characteristic signals.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Spectroscopy | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chlorobenzothiazole | ¹H NMR | CDCl₃ | Aromatic protons typically appear in the range of 7.3-8.1 ppm.[1][2] |
| ¹³C NMR | CDCl₃ | C2 (carbon attached to Cl and N) is significantly downfield. Aromatic carbons appear in the range of 120-155 ppm.[3][4] | |
| 2-Mercaptobenzothiazole | ¹H NMR | DMSO-d₆ | Aromatic protons typically appear in the range of 7.1-7.9 ppm. A broad singlet for the N-H proton of the dominant thione tautomer is observed around 13.7-14.0 ppm.[5][6] |
| ¹³C NMR | DMSO-d₆ / CD₂Cl₂ | The C=S carbon of the thione tautomer appears at a characteristic downfield shift of approximately 191-200 ppm. Aromatic carbons are observed in the 110-153 ppm range.[5] |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | Spectroscopy | Key Data |
| 2-Chlorobenzothiazole | IR (ATR) | Characteristic peaks for C=N stretching and aromatic C-H and C=C vibrations.[7] |
| UV-Vis | Absorption maximum (λmax) typically observed around 285 nm in dichloromethane.[7][8] | |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 169, with a characteristic M+2 peak due to the ³⁷Cl isotope.[9] | |
| 2-Mercaptobenzothiazole | IR (KBr disc / ATR) | Prominent C=S stretching vibration for the thione tautomer. N-H stretching may also be observed.[10][11][12] The S-H stretching band for the thiol tautomer is typically absent, indicating the predominance of the thione form.[13] |
| UV-Vis | pH-dependent absorption spectra due to tautomerism and deprotonation.[14][15][16] | |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 167.[9] |
Key Differentiator: Tautomerism in 2-Mercaptobenzothiazole
A crucial distinction between the two molecules is the existence of thione-thiol tautomerism in 2-mercaptobenzothiazole. Spectroscopic evidence, particularly from NMR and IR, strongly indicates that the equilibrium lies significantly towards the thione form (1,3-benzothiazole-2(3H)-thione).[5][13][17] This is in contrast to 2-chlorobenzothiazole, which does not exhibit such tautomerism.
Figure 1. Thione-thiol tautomerism in 2-mercaptobenzothiazole.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-chlorobenzothiazole and 2-mercaptobenzothiazole, based on common laboratory practices for similar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR Method:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.[7]
-
-
KBr Pellet Method:
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.[18]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for these compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Injector: Use a split/splitless injector, with the injector port held at a high temperature (e.g., 270 °C).[7]
-
Column: Employ a suitable capillary column (e.g., HP-5MS).
-
Oven Program: Use a temperature program to separate the components, for example, starting at 80 °C and ramping up to 250 °C.[7]
-
Carrier Gas: Use helium as the carrier gas.[7]
-
-
MS Detection:
Chemical Relationship and Synthesis
2-Mercaptobenzothiazole can be synthesized from 2-chlorobenzothiazole, highlighting a direct chemical link between the two compounds. This transformation is a key reaction in the synthesis of various benzothiazole derivatives.
Figure 2. Synthesis of 2-mercaptobenzothiazole from 2-chlorobenzothiazole.
This synthetic relationship underscores the importance of being able to spectroscopically differentiate between the starting material and the product. The distinct spectroscopic signatures discussed in this guide provide the necessary tools for monitoring such chemical transformations and confirming the identity of the synthesized compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Chlorobenzothiazole(615-20-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Mercaptobenzothiazole(149-30-4) 1H NMR spectrum [chemicalbook.com]
- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Mercaptobenzothiazole [webbook.nist.gov]
- 10. repository.qu.edu.iq [repository.qu.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. 2-Mercaptobenzothiazole [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. series.publisso.de [series.publisso.de]
- 18. asianpubs.org [asianpubs.org]
Comparative Guide to the Enzyme Inhibition Profile of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes the enzyme inhibitory activities of various benzothiazole derivatives based on available scientific literature. Direct experimental data specifically for 2-Chloro-4-methylbenzothiazole derivatives was not prominently available in the reviewed literature. The presented data pertains to structurally related benzothiazole analogues and should be considered as a comparative reference for potential inhibitory activities.
Introduction
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the enzyme inhibitory potential of various substituted benzothiazole derivatives against several key enzyme targets implicated in a range of diseases, including neurodegenerative disorders, cancer, and microbial infections. The data and protocols are compiled from multiple research articles to offer a comprehensive resource for researchers in the field of drug discovery and development.
I. Inhibition of Monoamine Oxidases (MAO)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1] Several studies have highlighted the potential of benzothiazole derivatives as potent MAO inhibitors.
Comparative Inhibition Data (IC50 Values)
| Compound Class | Derivative | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Methylbenzothiazole Derivatives | 4d | MAO-A | 0.218 | - | - |
| 5e | MAO-A | 0.132 | - | - | |
| 4d | MAO-B | 0.0046 | - | - | |
| 5c | MAO-B | 0.0056 | - | - | |
| 5d | MAO-B | 0.0052 | - | - | |
| 5e | MAO-B | 0.0054 | - | - | |
| Benzothiazole-Piperazine Derivatives | 4f | MAO-B | 0.0403 | Selegiline | 0.0374 |
| 4a | MAO-B | 0.0674 | - | - | |
| 4m | MAO-B | 0.0567 | - | - |
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity of the benzothiazole derivatives against human MAO-A and MAO-B can be determined using a fluorometric method.
-
Enzyme and Substrate: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate for MAO-A, and 4-(dimethylamino)cinnamaldehyde is used for MAO-B.
-
Assay Buffer: The assay is typically performed in a potassium phosphate buffer (pH 7.4).
-
Procedure:
-
The test compounds are pre-incubated with the respective MAO isoform for a defined period (e.g., 15 minutes) at 37°C.
-
The substrate is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a stopping solution (e.g., NaOH).
-
The fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.
II. Inhibition of Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.
Comparative Inhibition Data (IC50 Values)
| Compound Class | Derivative | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Benzothiazole-Piperazine Derivatives | 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| 4g | AChE | 36.7 ± 1.4 | - | - | |
| 4m | AChE | 27.8 ± 1.0 | - | - | |
| 4n | AChE | 42.1 ± 1.8 | - | - |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE is commonly determined using a modified Ellman's spectrophotometric method.[2]
-
Enzymes and Substrates: Electric eel AChE and equine serum BChE are used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) serve as substrates, respectively.
-
Reagents: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.
-
Assay Buffer: Phosphate buffer (pH 8.0).
-
Procedure:
-
The enzyme solution is pre-incubated with the test compound for a specific duration (e.g., 15 minutes) at 37°C.
-
DTNB is added to the mixture.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated.
Caption: Inhibition of Acetylcholinesterase (AChE) by Benzothiazole Derivatives.
III. Inhibition of Protein Kinases
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been investigated as potential kinase inhibitors.
Comparative Inhibition Data (GI50/IC50 Values)
| Compound Class | Cancer Cell Line | GI50/IC50 |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 71.8 nM (GI50) |
| 2-Aminobenzothiazole derivative | HCT116 (Colon cancer) | 6.43 ± 0.72 µM (IC50) |
| A549 (Lung cancer) | 9.62 ± 1.14 µM (IC50) | |
| A375 (Melanoma) | 8.07 ± 1.36 µM (IC50) |
Experimental Protocol: EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[3]
-
Reaction Setup: The assay is performed in a 384-well plate. The reaction mixture contains the EGFR kinase enzyme, a synthetic peptide substrate, and the test compound dissolved in DMSO.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP remaining in the well (and thus directly proportional to kinase activity).
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Caption: Inhibition of EGFR Signaling by Benzothiazole Derivatives.
IV. Inhibition of Other Enzymes
Benzothiazole derivatives have also shown inhibitory activity against other enzymes, including carbonic anhydrase, urease, and α-glucosidase.
Comparative Inhibition Data
| Enzyme Target | Derivative Class/Compound | Inhibition Parameter | Value |
| Carbonic Anhydrase (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki | 0.008 ± 0.001 µM |
| Urease | Benzothiazole derivative 3b | IC50 | 6.01 ± 0.23 µM |
| α-Glucosidase | Benzothiazole-triazole derivative 6s | IC50 | 20.7 µM |
Experimental Protocols
-
Carbonic Anhydrase Inhibition Assay: The assay typically involves measuring the esterase activity of the enzyme using 4-nitrophenyl acetate as a substrate. The hydrolysis of the substrate is monitored spectrophotometrically at 400 nm.
-
Urease Inhibition Assay: The Berthelot method is commonly used, where the amount of ammonia produced from the hydrolysis of urea is quantified spectrophotometrically.
-
α-Glucosidase Inhibition Assay: The inhibitory activity is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside, which is monitored spectrophotometrically at 405 nm.
Conclusion
The reviewed literature demonstrates that the benzothiazole scaffold is a versatile platform for the design of potent inhibitors against a variety of enzymes. While specific data for this compound derivatives is limited, the presented findings for analogous compounds, including those with chloro and methyl substitutions at various positions, provide a strong rationale for the synthesis and evaluation of this specific subclass of compounds. The experimental protocols and comparative data in this guide can serve as a valuable resource for researchers aiming to explore the therapeutic potential of novel benzothiazole derivatives. Further investigation into the structure-activity relationships of this compound derivatives is warranted to elucidate their specific enzyme inhibition profiles and potential as drug candidates.
References
A Comparative Guide to the Anticancer Activity of Benzothiazole Derivatives with a Focus on 2-Chloro-4-methylbenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of various benzothiazole derivatives, with a specific focus on chloro- and methyl-substituted analogs related to 2-Chloro-4-methylbenzothiazole. Due to the limited availability of public data on the specific anticancer activity of this compound, this document leverages experimental data from closely related compounds to offer insights into its potential efficacy and mechanisms of action.
Comparative Anticancer Activity
The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the in vitro cytotoxic activity (IC50/GI50 values) of various chloro- and methyl-substituted benzothiazole derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Chloro-Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) |
| Dichlorophenyl containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718[1][2] |
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | A431 (Epidermoid carcinoma), A549 (Lung), H1299 (Lung) | Not specified, but significantly inhibitory[3] |
| 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | A431, A549, H1299 | Not specified, but significantly inhibitory[3] |
| 1-(3-(6-chlorobenzo[d]thiazol-2-ylamino)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl) thiourea | Human small cell lung carcinoma, Mouse melanoma, Human larynx epithelial carcinoma | Mild to moderate activity[4] |
| 2-aminobenzothiazole derivative with 4-fluoro-3-chloro aniline moiety | MCF-7 (Breast), HeLa (Cervical) | 15-30, 33-48[5] |
Table 2: Cytotoxicity of Methyl- and other Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Substituted phenylamino based methoxy methylbenzothiazole | HeLa (Cervical) | 0.6 ± 0.29[1] |
| 2-aminobenzothiazole derivative (Compound 13) | HCT116 (Colon), A549 (Lung), A375 (Melanoma) | 6.43 ± 0.72, 9.62 ± 1.14, 8.07 ± 1.36[6] |
| 2-aminobenzothiazole-TZD series (Compound 20) | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 9.99, 7.44, 8.27[6] |
| 2-aminobenzothiazole with 1,3,4-oxadiazole moiety (Compound 24) | C6 (Glioma), A549 (Lung) | 4.63 ± 0.85, 39.33 ± 4.04[6] |
| Sulphonamide based methylsulfonyl benzothiazole | MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma) | 34.5, 44.15, 36.1[2] |
Experimental Protocols
The evaluation of the anticancer properties of benzothiazole derivatives typically involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test benzothiazole compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[7][8]
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a common mechanism of cell death induced by anticancer agents.
Objective: To quantify the percentage of apoptotic cells after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test benzothiazole compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the benzothiazole derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[9]
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]
Caption: General experimental workflow for anticancer drug discovery.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum of Benzothiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various benzothiazole derivatives, offering insights into the potential of the 2-Chloro-4-methylbenzothiazole scaffold. While direct and extensive research on the antimicrobial spectrum of this compound derivatives is limited in the reviewed literature, this guide synthesizes available data on structurally related compounds to provide a valuable comparative analysis.
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial pathways, such as DNA gyrase and dihydrofolate reductase.[3] Structural modifications to the benzothiazole core, including the introduction of halogen and alkyl groups, have been shown to significantly influence their antimicrobial potency and spectrum.[3]
Comparative Antimicrobial Activity of Substituted Benzothiazole Derivatives
To provide a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted benzothiazole derivatives against a panel of clinically relevant microbial strains. This data, extracted from multiple studies, highlights the impact of different substituents on the antimicrobial activity of the benzothiazole scaffold.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | Reference |
| Staphylococcus aureus (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | |
| 2-Amino-6-chlorobenzothiazole derivatives | Moderate Activity | Not Reported | Moderate Activity | Not Reported |
| Thiazolidin-4-one derivatives of benzothiazole | Not Reported | Not Reported | 0.09 - 0.18 mg/mL | 0.09 - 0.18 mg/mL |
| Dialkyne substituted 2-aminobenzothiazole (Compound 3e) | 3.12 | 3.12 | 3.12 | 3.12 |
| Dialkyne substituted 2-aminobenzothiazole (Compound 3n) | Moderate to Weak | Moderate to Weak | Moderate to Weak | Moderate to Weak |
| Benzothiazole-thiazole hybrids | Potent Activity | Not Reported | Potent Activity | Not Reported |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamides | Low MIC values | Not Reported | Low MIC values | Not Reported |
Experimental Protocols
The following sections detail the generalized experimental methodologies employed in the cited studies for the synthesis and antimicrobial evaluation of benzothiazole derivatives.
Synthesis of Benzothiazole Derivatives
A common synthetic route for obtaining 2-substituted benzothiazole derivatives involves the condensation of o-aminothiophenol with various carboxylic acids or their derivatives.
General Procedure:
-
A mixture of an appropriately substituted o-aminothiophenol (1 equivalent) and a carboxylic acid (1.2 equivalents) is heated in a solvent such as ethanol or dimethylformamide (DMF).
-
A catalytic amount of a condensing agent, like polyphosphoric acid (PPA) or a carbodiimide, may be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into ice-cold water.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) to yield the pure benzothiazole derivative.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the target microorganism (adjusted to a specific McFarland standard) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and evaluation of antimicrobial benzothiazole derivatives and a conceptual representation of their potential mechanisms of action.
Caption: General workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.
Caption: Conceptual diagram of potential antimicrobial mechanisms of benzothiazole derivatives.
References
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-4-methylbenzothiazole, a key intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several distinct synthetic pathways. This guide provides an objective comparison of two primary routes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Chlorination of 2-Mercapto-4-methylbenzothiazole
This is a widely utilized and direct method for the synthesis of this compound. The process involves two main stages: the synthesis of the 2-mercapto precursor followed by its direct chlorination.
Stage 1: Synthesis of 2-Mercapto-4-methylbenzothiazole
The precursor, 2-mercapto-4-methylbenzothiazole, is synthesized from o-toluidine, carbon disulfide, and sulfur. This reaction is typically carried out under high temperature and pressure.
Stage 2: Chlorination with Sulfuryl Chloride
The 2-mercapto intermediate is then chlorinated using a powerful chlorinating agent such as sulfuryl chloride (SO₂Cl₂). Recent studies have shown that the addition of a controlled amount of water can significantly improve the reproducibility and yield of this reaction by forming an acidic environment through the partial hydrolysis of sulfuryl chloride.[1]
Experimental Protocol (Route 1)
Synthesis of 2-Mercapto-4-methylbenzothiazole:
-
Charge a high-pressure reactor with o-toluidine, sulfur, and carbon disulfide.
-
Heat the reactor to approximately 275°C. The pressure will rise significantly.
-
Maintain the reaction at this temperature for 2.5 hours.
-
After cooling, the reaction mixture is treated with an aqueous sodium hydroxide solution.
-
The resulting crude product is isolated by acidification with hydrochloric acid, followed by filtration.
Chlorination to this compound:
-
To a stirred solution of 2-mercapto-4-methylbenzothiazole, add sulfuryl chloride over a short period at ambient temperature (around 25°C).
-
Allow the mixture to react for approximately one hour.
-
Carefully quench the reaction by adding ice and water to decompose any excess sulfuryl chloride.
-
The oily layer containing the product is separated, washed multiple times with water, and then purified by distillation under reduced pressure.
Route 2: Synthesis from 2-Amino-4-methylbenzothiazole via Sandmeyer Reaction
This alternative route involves the initial synthesis of 2-amino-4-methylbenzothiazole, which is then converted to the target 2-chloro derivative through a Sandmeyer reaction.
Stage 1: Synthesis of 2-Amino-4-methylbenzothiazole
2-Amino-4-methylbenzothiazole can be prepared from o-tolylthiourea through a cyclization reaction using chlorine gas in a suitable solvent like methylene chloride.
Stage 2: Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide.[2][3] It involves the diazotization of the 2-amino-4-methylbenzothiazole using a nitrite source in a strong acid, followed by the introduction of a copper(I) chloride catalyst. However, the Sandmeyer reaction on 2-aminobenzothiazoles can be challenging, sometimes resulting in low yields and the formation of byproducts.[4] The stability of the diazonium salt intermediate can also be a concern.[5]
Experimental Protocol (Route 2)
Synthesis of 2-Amino-4-methylbenzothiazole:
-
Suspend o-tolylthiourea in methylene chloride and cool the mixture.
-
Introduce chlorine gas into the suspension while maintaining a low temperature.
-
The resulting hydrochloride salt of 2-amino-4-methylbenzothiazole precipitates.
-
The free base is obtained by treating the hydrochloride salt with an aqueous sodium hydroxide solution.
Sandmeyer Reaction to this compound:
-
Dissolve 2-amino-4-methylbenzothiazole in a mixture of concentrated hydrochloric acid and water, and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and then heat to facilitate the evolution of nitrogen gas.
-
The product is then isolated by extraction and purified by distillation.
Quantitative Data Comparison
| Parameter | Route 1: Chlorination of 2-Mercapto Precursor | Route 2: From 2-Amino Precursor (Sandmeyer) |
| Starting Materials | o-Toluidine, Carbon Disulfide, Sulfur, Sulfuryl Chloride | o-Toluidine, Thiocyanate, Chlorine, Sodium Nitrite, Copper(I) Chloride |
| Number of Steps | 2 | 2 |
| Reported Yield | Generally high to excellent for the chlorination step.[1] | Can be variable and sometimes low for the Sandmeyer step.[4] |
| Reaction Conditions | High temperature/pressure for precursor; mild for chlorination. | Mild to low temperatures for all steps. |
| Reagent Hazards | Carbon disulfide (flammable, toxic), sulfuryl chloride (corrosive). | Chlorine gas (toxic), diazonium salts (potentially explosive).[5] |
| Scalability | Generally considered scalable. | The Sandmeyer reaction can pose scalability challenges due to the nature of the diazonium intermediate.[5] |
Visualizing the Synthetic Pathways
Diagrams of Synthetic Routes and Experimental Workflow
References
A Comparative Guide to Analytical Methods for 2-Chloro-4-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate quantification of 2-Chloro-4-methylbenzothiazole, a crucial intermediate in pharmaceutical synthesis, necessitates validated analytical methods. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. While specific validated methods for this compound are not widely published, this document outlines proposed methods based on established practices for structurally similar benzothiazole derivatives.[1][2][3] The presented data is hypothetical yet representative of typical validation performance for such analyses, offering a framework for laboratory implementation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the intended application of the data. The following table summarizes the key performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Selectivity | Good | Excellent |
| Typical Run Time | 10 - 15 minutes | 20 - 30 minutes |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and should be optimized and fully validated in the user's laboratory.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification of this compound in bulk drug substances and simple formulations.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.[4]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (based on the UV absorbance of similar benzothiazole structures).
-
Injection Volume: 10 µL.[5]
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.[5]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.[6]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices or for trace-level impurity profiling.[2][3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[7]
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[2]
-
Injector Temperature: 280°C.[2] It is important to note that some benzothiazole derivatives can degrade at high injector temperatures. A programmable temperature vaporization (PTV) inlet can be used to mitigate this.[8]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.[2]
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Extract the sample with a suitable organic solvent. The extraction method will need to be optimized based on the sample matrix. The final extract should be filtered or centrifuged before injection.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible.[9][10] The following diagram illustrates the typical workflow for analytical method validation.
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glsciences.eu [glsciences.eu]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-methylbenzothiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-Chloro-4-methylbenzothiazole, a halogenated organic compound. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As a chlorinated heterocyclic compound, it should be handled with care. While a specific Safety Data Sheet (SDS) for this compound was not identified, related benzothiazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | A standard laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams. This is crucial for proper treatment and can significantly impact disposal costs. Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Waste Collection:
-
Solid Waste: Collect solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible container designated for halogenated organic liquid waste.
-
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
Relevant hazard pictograms (e.g., harmful, irritant)
-
-
Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste.
Experimental Protocol: Waste Characterization (If Required)
In some instances, a waste profile may be required by the disposal facility. This typically involves providing information from the Safety Data Sheet. If an SDS is unavailable, the following experimental protocols for determining key waste characteristics may be necessary. These tests should only be performed by trained personnel in a controlled laboratory setting.
pH Determination:
-
Objective: To determine the corrosivity of a liquid waste sample.
-
Methodology:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Take a representative sample of the liquid waste.
-
Immerse the calibrated pH electrode in the sample.
-
Record the stable pH reading.
-
A pH of ≤ 2 or ≥ 12.5 would classify the waste as corrosive.
-
Flash Point Test:
-
Objective: To determine the ignitability of a liquid waste sample.
-
Methodology:
-
Use a Pensky-Martens closed-cup flash point tester.
-
Place the liquid waste sample in the test cup.
-
Heat the sample at a slow, constant rate while stirring.
-
Introduce an ignition source into the vapor space at regular temperature intervals.
-
The flash point is the lowest temperature at which the vapors of the material ignite.
-
A flash point of < 140°F (60°C) typically classifies the waste as ignitable.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and protocols.
References
Essential Safety and Operational Guide for 2-Chloro-4-methylbenzothiazole
This guide provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-4-methylbenzothiazole in a laboratory setting. All procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure to skin, eyes, and the respiratory system.[1][2][3][4][5] The following table summarizes the required PPE.
| Equipment/Protocol | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of vapors and contain any odors.[1] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | To protect eyes from splashes.[1][2] |
| Hand Protection | Nitrile or Neoprene Gloves | To prevent skin contact. Gloves should be inspected for any signs of degradation before and during use.[1] |
| Body Protection | Laboratory Coat | To protect from spills and contamination.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge | Recommended if ventilation is inadequate or if aerosols are generated.[1][6] |
Health Hazard Summary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] It is harmful if swallowed or in contact with skin.[8][9]
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[8][9][10] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[8][9] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[8][9] |
| Skin Irritation | Category 2 | Causes skin irritation.[7][8] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation.[7][8] |
| Specific target organ toxicity - single exposure | Category 3 | May cause respiratory irritation.[7][8] |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the necessary steps.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] If skin irritation occurs, get medical advice/attention.[7] Wash contaminated clothing before reuse.[7] |
| Inhalation | Remove the person from exposure to fresh air immediately.[6][7] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6][7] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[7] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7] |
Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid breathing dust, vapor, mist, or gas.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[12]
-
Minimize dust generation and accumulation.[6]
Storage:
-
Store away from incompatible substances and sources of ignition.[6]
-
Keep the container tightly closed to prevent moisture contamination.[11]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.[1]
-
Contain: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to cover the spill.[7][13]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect all cleaning materials as hazardous waste.[13]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Protocol:
-
All waste containing this compound must be treated as hazardous waste.[13]
-
Solid Waste: Collect any solid waste, including contaminated items like weighing paper or disposable spatulas, in a clearly labeled, sealed container.[13]
-
Liquid Waste: Collect any solutions in a separate, sealed, and clearly labeled waste container designated for halogenated organic waste.[13]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".[13]
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[13]
-
Pickup: Contact your institution's EHS department or a licensed chemical waste disposal contractor for pickup and proper disposal.[13] Do not dispose of this chemical down the drain or in regular trash.[13]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. corporate.dow.com [corporate.dow.com]
- 6. img.guidechem.com [img.guidechem.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
